molecular formula C9H8BrClO2 B1358195 Ethyl 4-bromo-2-chlorobenzoate CAS No. 76008-74-7

Ethyl 4-bromo-2-chlorobenzoate

Cat. No.: B1358195
CAS No.: 76008-74-7
M. Wt: 263.51 g/mol
InChI Key: HOKHTTHZNDQNPY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromo-2-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-2-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKHTTHZNDQNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306253
Record name Ethyl 4-bromo-2-chlorobenzoate
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Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76008-74-7
Record name Ethyl 4-bromo-2-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76008-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-2-chlorobenzoate (CAS No. 76008-74-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

Ethyl 4-bromo-2-chlorobenzoate, with the CAS number 76008-74-7, is a halogenated aromatic ester that serves as a critical intermediate in the synthesis of a variety of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring both bromo and chloro substituents on the benzene ring, offers medicinal chemists and process developers a versatile scaffold for the introduction of diverse functionalities. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-bromo-2-chlorobenzoate is essential for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 76008-74-7[1][2]
Molecular Formula C₉H₈BrClO₂[1]
Molecular Weight 263.52 g/mol [1]
Appearance Not explicitly stated, but related compounds are liquids or solids.
Purity Typically >95% or >96%[2][3]
SMILES Code O=C(OCC)C1=CC=C(Br)C=C1Cl[3]

Synthesis of Ethyl 4-bromo-2-chlorobenzoate: The Esterification Pathway

The primary and most direct route for the synthesis of Ethyl 4-bromo-2-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and atom economy.[4]

Reaction Mechanism: A Step-by-Step Look

The Fischer esterification proceeds through a series of equilibrium steps. The mechanism, detailed below, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[4][5]

Fischer_Esterification Carboxylic_Acid 4-Bromo-2-chlorobenzoic Acid Protonation Protonation of Carbonyl (H+) Carboxylic_Acid->Protonation Protonated_Acid Protonated Carboxylic Acid Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonated_Acid->Nucleophilic_Attack Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate Elimination Elimination of Water Protonated_Intermediate->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Water Water Elimination->Water Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester Ethyl 4-bromo-2-chlorobenzoate Deprotonation->Ester

Caption: Fischer Esterification Mechanism

Experimental Protocol: A Practical Approach

A typical laboratory-scale synthesis of Ethyl 4-bromo-2-chlorobenzoate involves the following steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromo-2-chlorobenzoic acid is dissolved in an excess of ethanol, which acts as both the reactant and the solvent.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel to yield pure Ethyl 4-bromo-2-chlorobenzoate.[6][7]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts and coupling constants influenced by the bromo and chloro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, and the aromatic carbons. The positions of the aromatic carbon signals will be dictated by the electron-withdrawing effects of the halogen and ester groups.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

Applications in Drug Discovery and Development

Ethyl 4-bromo-2-chlorobenzoate is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the construction of complex molecular architectures with desired pharmacological properties.

The precursor, 4-bromo-2-chlorobenzoic acid, is a known intermediate in the synthesis of antidiabetic drugs like Dapagliflozin and antiviral agents.[12] The ester form, Ethyl 4-bromo-2-chlorobenzoate, offers advantages in certain synthetic routes due to its modified reactivity and solubility.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-bromo-2-chlorobenzoate. While a specific safety data sheet (SDS) for this compound was not found in the search results, information from related compounds suggests the following guidelines.

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures:
  • In case of skin contact: Wash off with soap and plenty of water.[15]

  • In case of eye contact: Rinse immediately with plenty of water.[14]

  • If inhaled: Move the person into fresh air.[15]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]

In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet of a closely related compound if a specific one is unavailable.[15]

Conclusion

Ethyl 4-bromo-2-chlorobenzoate is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug development. Its well-defined synthesis and the dual-halogenated functionality of its aromatic ring provide a versatile platform for the creation of novel and complex molecules. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and manufacturing.

References

  • Amerigo Scientific. Ethyl 4-Bromo-2-chlorobenzoate. [Link]

  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • IndiaMART. ETHYL-4-BROMO-2-CHLORO BENZOATE. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • NIST. Ethyl-4-chlorobenzoate. [Link]

  • PubChem. Ethyl 4-bromobenzoate. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for: A mild and efficient one-pot synthesis of esters from benzyl alcohols and alcohols. [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

Sources

Technical Monograph: Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Regioselective Heterocyclic Synthesis

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate (CAS: 76008-74-7) serves as a critical orthogonal building block in modern medicinal chemistry. Its structural value lies in its three distinct reactive handles : a carboxylate ester, a sterically hindered ortho-chlorine, and a reactive para-bromine.

This architecture allows for sequential chemoselective functionalization . Drug discovery campaigns utilize this scaffold to access complex biaryl systems and fused heterocycles (e.g., quinazolinones) where the C4-position is modified via palladium catalysis while preserving the C2-position for subsequent cyclization or nucleophilic substitution. This guide details the structural logic, validated synthesis, and site-selective application of this intermediate.[1]

Structural Analysis & Chemoselectivity

The utility of ethyl 4-bromo-2-chlorobenzoate is defined by the electronic and steric differentiation of its halogen substituents.

Reactivity Hierarchy
  • C4-Bromine (High Reactivity): Located para to the electron-withdrawing ester, this position is electronically activated for oxidative addition by Pd(0) species. It is the "softest" electrophile on the ring.

  • C1-Ester (Nucleophilic Target): The ethyl ester serves as an anchor for cyclization (e.g., with hydrazines or amines) or can be hydrolyzed to the free acid.

  • C2-Chlorine (Latent Reactivity): The ortho-chlorine is sterically shielded by the adjacent ester group and possesses a stronger C-X bond energy than the bromine. It remains inert under standard Suzuki-Miyaura conditions, allowing for late-stage diversification.

Visualization: Reactivity Map

The following diagram illustrates the distinct reactivity zones, guiding the synthetic strategy.

ReactivityMap Molecule Ethyl 4-bromo-2-chlorobenzoate (Core Scaffold) Br_Site C4-Bromine Position Primary Cross-Coupling Site (High Reactivity) Molecule->Br_Site Pd(0) Insertion Cl_Site C2-Chlorine Position Sterically Hindered / Latent (Low Reactivity) Molecule->Cl_Site Requires Specialized Ligands Ester_Site C1-Ethyl Ester Cyclization Anchor (Nucleophilic Attack) Molecule->Ester_Site Hydrolysis / Amidation

Figure 1: Chemoselective reactivity map illustrating the orthogonal functionalization potential of the scaffold.

Validated Synthesis Protocol

While the ester is commercially available, in-house synthesis from 4-bromo-2-chlorobenzoic acid ensures purity and scalability. The acid-catalyzed Fischer esterification is effective, but the Thionyl Chloride (SOCl₂) method is preferred to drive conversion to completion without requiring water removal traps.

Materials
  • Precursor: 4-Bromo-2-chlorobenzoic acid (CAS: 59748-90-2)

  • Reagent: Thionyl Chloride (SOCl₂)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve 4-bromo-2-chlorobenzoic acid (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add thionyl chloride (1.5 eq) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol and SOCl₂.

  • Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃ (2x) and Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ethyl ester as a clear to pale yellow oil.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-2-chlorobenzoic acid + EtOH Activation Activation: Add SOCl2 at 0°C (In situ Acid Chloride) Start->Activation Dissolution Reflux Reaction: Reflux 80°C, 4-6h (Ester Formation) Activation->Reflux Heat Workup Workup: Evaporate -> EtOAc/NaHCO3 Wash Reflux->Workup Complete Product Product: Ethyl 4-bromo-2-chlorobenzoate (>95% Yield) Workup->Product Dry & Conc.

Figure 2: Thionyl chloride-mediated esterification workflow.

Application: Site-Selective Suzuki-Miyaura Coupling

The primary utility of this scaffold is the ability to couple aryl boronic acids at the C4 position without disturbing the C2-chlorine. This selectivity is governed by the weaker C-Br bond compared to the C-Cl bond.

Experimental Logic[3][4][5][6]
  • Catalyst: Pd(PPh₃)₄ is preferred for its high selectivity toward aryl bromides. More active catalysts (e.g., XPhos Pd G2) might prematurely activate the chloride.

  • Base: Mild bases like Na₂CO₃ prevent ester hydrolysis compared to strong hydroxides.

Protocol
  • Charge: Combine Ethyl 4-bromo-2-chlorobenzoate (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(PPh₃)₄ (3-5 mol%) in a reaction vial.

  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.0 eq).[2]

  • Reaction: Heat to 80–90°C under Argon for 4–12 hours.

  • Outcome: The product is the 4-aryl-2-chlorobenzoate . The C2-chlorine remains intact, available for a second coupling event (using Buchwald ligands) or nucleophilic aromatic substitution.

Technical Data Summary

The following physical and chemical properties are critical for characterization and handling.

PropertyValueNotes
IUPAC Name Ethyl 4-bromo-2-chlorobenzoate
CAS Number 76008-74-7Acid precursor: 59748-90-2
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.52 g/mol
Physical State Liquid / Low-melting solidAcid is solid (mp 172°C)
Boiling Point ~131°C at 14 mmHgExtrapolated from analogs
Density ~1.5 g/cm³Estimated
LogP 3.82Lipophilic
H-Bond Donors 0
H-Bond Acceptors 2
Expected NMR Signature (CDCl₃, 400 MHz)
  • δ 7.75 (d, 1H): H6 (Ortho to ester, doublet due to meta-coupling).

  • δ 7.60 (d, 1H): H3 (Ortho to Cl/Br, singlet-like or fine doublet).

  • δ 7.45 (dd, 1H): H5 (Aromatic proton between Br and Ester).

  • δ 4.40 (q, 2H): Ethyl CH₂.

  • δ 1.40 (t, 3H): Ethyl CH₃.

References

  • National Institutes of Health (NIH). (2010). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Structural Aspects and Optimization. Retrieved from [Link]

Sources

Technical Guide: Scalable Synthesis of Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 76008-74-7 Molecular Formula: C


H

BrClO

Molecular Weight: 263.51 g/mol [1][2]

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate is a critical bi-functional intermediate in medicinal chemistry. Its value lies in the differential reactivity of its halogen substituents: the aryl bromide facilitates selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the aryl chloride or the ester moiety.[2] This orthogonality makes it an ideal scaffold for constructing complex pharmacophores found in kinase inhibitors and anti-inflammatory agents.[2]

This guide details the synthesis of Ethyl 4-bromo-2-chlorobenzoate starting from 4-bromo-2-chlorobenzoic acid.[2] While direct Fischer esterification is possible, this guide prioritizes the Acyl Chloride Activation Route .[2] The presence of the ortho-chloro substituent introduces steric hindrance that can retard direct esterification; the acyl chloride pathway circumvents this, ensuring quantitative conversion and high purity required for downstream GMP applications.[2]

Retrosynthetic Analysis & Pathway

The synthesis is best approached via the activation of the carboxylic acid functionality.[2] The ortho-chloro group exerts a steric and electronic influence that favors an irreversible activation step (via thionyl chloride) over reversible acid-catalyzed equilibrium methods.[2]

Synthesis Pathway Diagram

SynthesisPathway Start 4-Bromo-2-chlorobenzoic acid (CAS: 59748-90-2) Inter 4-Bromo-2-chlorobenzoyl chloride (Reactive Intermediate) Start->Inter Product Ethyl 4-bromo-2-chlorobenzoate (CAS: 76008-74-7) Inter->Product Reagent1 SOCl2, DMF (cat.) Reflux, 2h Reagent2 Ethanol, Et3N 0°C to RT

Caption: Stepwise activation of the sterically hindered benzoic acid followed by esterification.

Experimental Protocol: Acyl Chloride Route (Recommended)

Objective: Synthesize 10.0 g of Ethyl 4-bromo-2-chlorobenzoate with >98% purity. Rationale: The use of Thionyl Chloride (


) converts the acid to the highly reactive acid chloride, driving the subsequent reaction with ethanol to completion despite the ortho-substituent's steric hindrance.[2]
Reagents & Materials
ReagentCAS No.[1][2][3][4][5][6][7]Equiv.[2]AmountRole
4-Bromo-2-chlorobenzoic acid 59748-90-21.010.0 g (42.5 mmol)Starting Material
Thionyl Chloride (

)
7719-09-73.09.3 mLActivating Agent
Ethanol (Anhydrous) 64-17-55.0~12.5 mLNucleophile/Solvent
DMF (Dimethylformamide) 68-12-2Cat.[2]2-3 dropsCatalyst
Dichloromethane (DCM) 75-09-2Solvent50 mLReaction Solvent
Triethylamine (

)
121-44-81.27.1 mLAcid Scavenger
Step-by-Step Methodology
Step 1: Activation (Acid Chloride Formation)[2]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
     or 
    
    
    
    line) to exclude moisture.
  • Charging: Add 4-bromo-2-chlorobenzoic acid (10.0 g) and DCM (30 mL). The solid may not fully dissolve initially.[2]

  • Catalysis: Add 2 drops of anhydrous DMF . This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.[2]

  • Addition: Add Thionyl Chloride (9.3 mL) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (45°C) for 2–3 hours.

    • Checkpoint: The reaction is complete when gas evolution (

      
      , 
      
      
      
      ) ceases and the solution becomes clear/homogeneous.[2]
  • Concentration: Cool to room temperature. Remove the solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Note: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace

      
      .[2]
      
Step 2: Esterification[2][8]
  • Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (40 mL) under

    
    . Cool the solution to 0°C  in an ice bath.
    
  • Nucleophilic Attack: In a separate vessel, mix Ethanol (12.5 mL) with Triethylamine (7.1 mL). Add this mixture dropwise to the cold acid chloride solution over 20 minutes.

    • Mechanism:[2][8][9][10] The base (

      
      ) neutralizes the HCl generated, driving the equilibrium forward and preventing acid-catalyzed side reactions.[2]
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check via TLC (Hexane:Ethyl Acetate 4:1).[2] The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).[2]
Workup & Purification Flowchart

WorkupProcess Step1 Reaction Mixture (DCM) Step2 Quench: Add Water (50 mL) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgPhase Organic Phase (Product) Step3->OrgPhase AqPhase Aqueous Phase (Salts) Step3->AqPhase Wash1 Wash: 1M HCl (Remove Et3N) OrgPhase->Wash1 Wash2 Wash: Sat. NaHCO3 (Remove Acid) Wash1->Wash2 Wash3 Wash: Brine + Dry (Na2SO4) Wash2->Wash3 Final Concentrate -> Clear Oil/Solid Wash3->Final

Caption: Standard extractive workup protocol for ester isolation.

Quality Control & Characterization

The product is typically a colorless to pale yellow oil that may solidify upon standing (low melting point).[2]

ParameterSpecificationMethod
Appearance Clear, pale yellow liquid/solidVisual
Purity >98.0%HPLC (C18, ACN:H2O)

H NMR
Consistent with structure400 MHz, CDCl

Expected Analytical Data
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.78 (d, J = 8.4 Hz, 1H, H-6)[2]
      
    • 
       7.65 (d, J = 2.0 Hz, 1H, H-3)[2]
      
    • 
       7.48 (dd, J = 8.4, 2.0 Hz, 1H, H-5)[2]
      
    • 
       4.38 (q, J = 7.1 Hz, 2H, 
      
      
      
      )[2]
    • 
       1.39 (t, J = 7.1 Hz, 3H, 
      
      
      
      )[2]
  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): ~262/264/266 (Characteristic isotope pattern for Br + Cl).[2]
      
    • Base Peak: Loss of ethoxy group (

      
      ).[2]
      

Alternative Pathway: Fischer Esterification

For large-scale industrial batches where


 handling is restricted, a direct Fischer esterification can be employed, though it requires longer reaction times due to the ortho-chloro effect.[2]
  • Reagents: 4-Bromo-2-chlorobenzoic acid, Ethanol (Excess),

    
     (conc.[2] catalyst).
    
  • Conditions: Reflux for 12–24 hours.[2]

  • Optimization: Use a Dean-Stark trap (if using benzene/toluene cosolvent) or molecular sieves to remove water and drive equilibrium.[2]

  • Note: This method often yields ~85-90% compared to the >95% of the acyl chloride route.[2]

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[2] All glassware must be oven-dried.[2] Use a scrubber for HCl/SO

    
     off-gassing.[2]
    
  • 4-Bromo-2-chlorobenzoic acid: Irritant.[2] Avoid inhalation of dust.[2]

  • Waste Disposal: Halogenated organic waste must be segregated.[2] Aqueous washes containing triethylamine hydrochloride should be neutralized before disposal.[2]

References

  • ChemicalBook. (2025).[2][5] 4-Bromo-2-chlorobenzoic acid methyl ester synthesis.

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 108829, 4-Bromo-2-chlorobenzoic acid.

  • Anax Laboratories. (2025).[2] Ethyl 4-bromo-2-chlorobenzoate Product Data.

  • Sigma-Aldrich. (2025).[2][3] Product Specification: 4-Bromo-2-chlorobenzoic acid.

Sources

Commercial Sourcing Guide: Ethyl 4-bromo-2-chlorobenzoate (CAS 76008-74-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the commercial sourcing and quality assurance of Ethyl 4-bromo-2-chlorobenzoate .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads

Executive Summary: The "Isomer Trap" in Sourcing

Ethyl 4-bromo-2-chlorobenzoate is a high-value pharmacophore scaffold utilized primarily for its orthogonal reactivity.[1] The distinct halogenation pattern (aryl bromide vs. aryl chloride) allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura), making it indispensable in the synthesis of bi-aryl drug candidates.

The Critical Sourcing Challenge: The primary risk in sourcing this intermediate is regio-isomer contamination .[1] Direct bromination of 2-chlorobenzoic acid predominantly yields the 5-bromo isomer due to electronic directing effects.[1] The 4-bromo isomer (the target) typically requires de novo synthesis (e.g., Sandmeyer reaction). Consequently, low-cost suppliers often supply material contaminated with, or entirely composed of, the 5-bromo isomer.

This guide provides a self-validating procurement protocol to ensure structural integrity and supply chain security.

Chemical Profile & Utility[1][2][3]

PropertySpecification
Chemical Name Ethyl 4-bromo-2-chlorobenzoate
CAS Number 76008-74-7 (Note: Verify carefully; often confused with 5798-75-4)
Molecular Formula C9H8BrClO2
Molecular Weight 263.52 g/mol
Appearance Clear colorless to pale yellow liquid / low-melting solid
Key Functionality Orthogonal leaving groups (Br > Cl) for Pd-catalyzed coupling.[1][2]
Mechanistic Utility

The molecule's value lies in the reactivity difference between the C-Br and C-Cl bonds. Under standard Pd(0) catalysis, oxidative addition occurs preferentially at the C-Br bond (weaker bond dissociation energy), allowing the attachment of a primary scaffold while preserving the C-Cl bond for secondary functionalization.

Synthesis & Manufacturing Complexity

To evaluate suppliers, one must understand the synthesis route.[1] A supplier claiming "bulk availability" at "commodity prices" likely uses a route prone to isomer impurities.[1]

Route A: Direct Bromination (High Risk)

Bromination of 2-chlorobenzoic acid/ester using


 or NBS.[1]
  • Outcome: Major product is 5-bromo-2-chlorobenzoate .[1]

  • Risk: Suppliers selling this mixture as the 4-bromo isomer.[1]

Route B: Sandmeyer Reaction (Preferred/Authentic)

Starting from 4-amino-2-chlorobenzoic acid.[1]

  • Diazotization: Conversion of amine to diazonium salt (

    
    ).[1]
    
  • Sandmeyer: Displacement with

    
    .[1]
    
  • Esterification: Acid catalyzed ethanolysis.[1][3]

  • Outcome: High regiochemical purity of 4-bromo-2-chlorobenzoate .[1]

  • Impurity Profile: Trace copper, diazo-tars.[1]

Visualization: Synthesis Pathways & Risk

SynthesisRisk Start1 2-Chlorobenzoic Acid RouteA Direct Bromination (Br2/Fe or NBS) Start1->RouteA Start2 4-Amino-2-chlorobenzoic Acid RouteB Sandmeyer Reaction (1. NaNO2, 2. CuBr) Start2->RouteB ProductWrong 5-Bromo Isomer (Major Impurity) RouteA->ProductWrong Major Product ProductRight 4-Bromo Isomer (Target) RouteA->ProductRight Minor Product (<10%) RouteB->ProductRight Regiospecific Esterification Ethanol/H+ ProductRight->Esterification Final Final Esterification->Final Ethyl 4-bromo-2-chlorobenzoate (CAS 76008-74-7)

Figure 1: Comparison of synthesis routes. Route A (Direct Bromination) poses a high risk of delivering the wrong isomer.

Supplier Landscape & Categorization

Suppliers for CAS 76008-74-7 generally fall into three tiers. Sourcing strategy depends on the development phase.[1]

Tier 1: Catalog Suppliers (High Trust / R&D Scale)

Best for: Gram-scale, reference standards, initial screening.

  • Ambeed: Lists specifically as CAS 76008-74-7.

  • Amerigo Scientific: Explicitly lists the correct isomer structure.[1]

  • Anax Laboratories: specialized in halo-benzoates.[1]

  • Pros: High probability of correct isomer; COA usually reliable.[1]

  • Cons: High unit cost (

    
    200/g).[1]
    
Tier 2: Specialized CROs (Process Scale)

Best for: Kilogram-scale, GMP intermediates.

  • WuXi AppTec / Pharmaron: Capability to run the Sandmeyer route on scale.[1]

  • Combi-Blocks: Often bridges the gap between catalog and bulk.[1]

  • Pros: Can validate synthesis route; custom batch documentation.

  • Cons: Lead time (4–8 weeks).[1]

Tier 3: Aggregators (High Risk)
  • MolPort / eMolecules: These platforms aggregate stock from various vendors.[1]

  • Risk: They may list stock from a Tier 3 vendor who synthesized it via direct bromination (Route A), resulting in the wrong isomer.[1]

  • Action: Always request the original manufacturer's COA and H-NMR before purchase.[1]

Quality Assurance: The Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (COA). Implement this incoming QC protocol to validate the material identity.

Critical Quality Attributes (CQA)
  • Identity (NMR): Must confirm 4-bromo vs. 5-bromo substitution.

  • Purity (HPLC): >97% area.

  • Copper Content: <10 ppm (if used for GMP, due to Sandmeyer origin).

The "Isomer Check" (1H-NMR Diagnostic)

The coupling constants (


) of the aromatic protons are the fingerprint.
  • Target (4-Bromo-2-chlorobenzoate):

    • Look for the proton at C6 (ortho to ester).[1]

    • It will appear as a doublet (d) with a large ortho-coupling constant (

      
       Hz ) due to the neighbor at C5.[1]
      
    • Shift:

      
       ppm.[1][4]
      
  • Impurity (5-Bromo-2-chlorobenzoate):

    • The proton at C6 (ortho to ester) has no ortho neighbor (C5 has Br).[1]

    • It will appear as a doublet (d) with a small meta-coupling constant (

      
       Hz ) due to the neighbor at C4.[1]
      

Protocol: If the aromatic signal at ~7.8 ppm is a sharp doublet (


 Hz) or a singlet-like peak, reject the lot . It is the 5-bromo isomer.[1][5]
Visual Workflow: Procurement & QC

Procurement Request Initiate Sourcing CAS 76008-74-7 VendorCheck Vendor Inquiry: 1. Route of Synthesis? 2. Request Batch H-NMR Request->VendorCheck Decision1 Vendor Response VendorCheck->Decision1 Reject1 REJECT: Route = Direct Bromination Or No Data Decision1->Reject1 Unclear/Bad Route Sample Order Sample (1g) Decision1->Sample Sandmeyer / Valid NMR QC Incoming QC: 1H-NMR (CDCl3) Sample->QC Decision2 Analyze C6-H Signal (~7.8 ppm) QC->Decision2 Pass PASS: Doublet, J ~ 8.5 Hz (4-Bromo isomer) Decision2->Pass Fail FAIL: Doublet, J ~ 2.0 Hz (5-Bromo isomer) Decision2->Fail

Figure 2: Decision tree for validating supplier quality and isomer identity.

References

  • Amerigo Scientific . Ethyl 4-Bromo-2-chlorobenzoate Product Page. Retrieved Jan 31, 2026, from [Link]

  • Google Patents . Preparation method of 5-bromo-2-chlorobenzoic acid (CN108250060A).[1][2][5] [Discusses the impurity profile of brominated chlorobenzoic acids]. Retrieved Jan 31, 2026, from

  • Royal Society of Chemistry . Regioselectivity issues in radical brominations. Journal of the Chemical Society, Perkin Transactions 1. Retrieved Jan 31, 2026, from [Link]

Sources

Strategic Functionalization of Ethyl 4-bromo-2-chlorobenzoate: Unlocking the Orthogonal Reactivity of the C-2 Chlorine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of Ethyl 4-bromo-2-chlorobenzoate , with a specific focus on the orthogonal reactivity of the chlorine atom at the C-2 position.

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate (CAS: 76008-74-7) represents a high-value "bifunctional electrophile" in medicinal chemistry. Its utility is defined by the distinct reactivity gap between the C-4 Bromine and the C-2 Chlorine . While the bromine atom serves as the primary entry point for standard cross-coupling reactions, the chlorine atom acts as a latent functional handle . It remains inert under mild catalytic conditions but can be "woken up" using specialized ligand systems or nucleophilic aromatic substitution (


) protocols driven by the ortho-ester activation. This guide provides the mechanistic rationale and validated protocols to exploit this chemoselectivity.

Electronic and Steric Landscape

To control the reactivity of the chlorine, one must understand the electronic environment imposed by the benzoate scaffold.

The "Ortho-Effect" and Activation

The C-2 Chlorine is positioned ortho to the ethyl ester (–COOEt) group. This creates a unique electronic duality:

  • Inductive Activation (-I): The ester is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, making the C-2 position electron-deficient. This theoretically activates the C-Cl bond for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Steric Shielding: Conversely, the ester group provides steric bulk that hinders the approach of bulky transition metal catalysts (like Pd-complexes) to the C-Cl bond, further suppressing its reactivity relative to the exposed C-4 Bromine.

Bond Dissociation Energy (BDE) Hierarchy

The selectivity is fundamentally grounded in bond strengths. In oxidative addition (the rate-limiting step of most Pd-catalyzed couplings), the barrier follows the bond strength:

  • C–Br Bond: ~81 kcal/mol (Weaker, reacts first)

  • C–Cl Bond: ~96 kcal/mol (Stronger, reacts second)

This ~15 kcal/mol difference allows for chemoselective transformations where the Br is replaced while the Cl remains intact.

Chemoselectivity Paradigm: The Sequential Workflow

The standard operational model for this scaffold is a sequential "Br-First, Cl-Second" approach.

Phase 1: Selective C-4 Functionalization (Preserving Cl)

Under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, the catalyst will exclusively insert into the C-Br bond.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
  • Observation: The C-2 Cl remains untouched due to the higher activation energy required for oxidative addition and the steric hindrance from the ortho-ester.

Phase 2: Activating the C-2 Chlorine

Once the C-4 position is derivatized, the C-2 Chlorine can be targeted. This requires overcoming the higher BDE and steric hindrance.

  • Method A: Advanced Pd/Ni Catalysis: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or Buchwald precatalysts) that facilitate oxidative addition into aryl chlorides.

  • Method B: Nucleophilic Aromatic Substitution (

    
    ):  The ortho-ester activates the Cl for displacement by strong nucleophiles (alkoxides, amines) in polar aprotic solvents (DMSO, DMF) at elevated temperatures.
    

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways for functionalizing this scaffold.

ReactivityMap Start Ethyl 4-bromo-2-chlorobenzoate (Scaffold) Path1 PATH A: Standard Pd-Catalysis (Suzuki/Buchwald) Start->Path1 Selectivity: Br >> Cl Path2 PATH B: Advanced Activation (Ni-Cat or S_NAr) Start->Path2 Direct S_NAr (Rare) Intermed Intermediate 1: 4-Substituted-2-chlorobenzoate (Cl Intact) Path1->Intermed C-Br Oxidative Addition Intermed->Path2 Target C-Cl Final Final Product: 2,4-Difunctionalized Benzoate Path2->Final High Energy Activation

Caption: Sequential functionalization logic showing the preservation of C-2 Cl during C-4 Br coupling.

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (Br-Reaction)

Objective: Couple a phenylboronic acid to the C-4 position without affecting the C-2 Chlorine.

Reagents:

  • Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) — Note: Avoid highly active catalysts like Pd
    
    
    (dba)
    
    
    /SPhos here to ensure selectivity.
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge the reaction vessel with the benzoate, boronic acid, and base. Purge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    under a positive stream of Argon.
  • Reflux: Heat the mixture to 90°C. Monitor via TLC/LCMS. The Br-adduct usually forms within 4–6 hours.

  • Validation: LCMS should show the mass of the biaryl product with the distinctive chlorine isotope pattern (3:1 ratio of M:M+2), confirming the Cl is still present.

Protocol 2: Activation of C-2 Chlorine (Post-Br Functionalization)

Objective: Utilize the C-2 Cl handle for a second coupling (e.g., amination).

Reagents:

  • 4-Substituted-2-chlorobenzoate (Intermediate from Protocol 1)

  • Morpholine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: XPhos (4 mol%) — Critical: This ligand is required to activate the sterically hindered and electronically deactivated ortho-chloride.

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under strict Schlenk conditions, combine the aryl chloride, amine, base, Pd source, and XPhos in toluene.

  • Heating: Seal the tube and heat to 100–110°C. The elevated temperature is necessary to force the oxidative addition into the C-Cl bond.

  • Workup: Filter through Celite to remove palladium residues.

  • Mechanistic Note: The XPhos ligand creates a "pocket" that facilitates the entry of the Pd into the crowded ortho-environment.

Data Summary: Reactivity Comparison

FeatureC-4 BromineC-2 Chlorine
Position Para (to ester)Ortho (to ester)
Bond Energy ~81 kcal/mol~96 kcal/mol
Steric Hindrance LowHigh (Ortho-substituent)
Pd-Reactivity High (Standard Ligands)Low (Requires XPhos/SPhos)

Reactivity
ModerateHigh (Activated by Ortho-EWG)
Primary Role First-Pass CouplingLatent Handle / Orthogonal Step

References

  • Selectivity in Suzuki Couplings: Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. (2025).[1][2][3][4] MDPI.

  • General Reactivity of Halo-Benzoates: Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.[5] (2026). NBInno.

  • Site-Selectivity Trends: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science.[5]

  • Physical Properties & Safety: Ethyl 4-chlorobenzoate Safety Data Sheet. Fisher Scientific.[6]

  • Synthesis of Precursors: 4-Bromo-2-chlorobenzoic acid synthesis. ChemicalBook.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate is a high-value scaffold for the synthesis of complex biaryl and heterobiaryl systems. Its utility stems from the orthogonal reactivity of its two halogen substituents. The C4-Bromine atom is electronically activated and sterically accessible, allowing for facile oxidative addition by Palladium(0). In contrast, the C2-Chlorine atom is inherently less reactive due to the stronger C-Cl bond and steric shielding by the adjacent ester group.

This guide provides validated protocols to exploit this reactivity difference, enabling:

  • Highly Selective C4-Arylation: Preserving the C2-Cl handle for subsequent steps.

  • Sequential C2-Functionalization: Activating the hindered chloride using advanced ligand systems.

  • Prevention of Side Reactions: Specifically ester hydrolysis and homocoupling.

Chemical Profile & Reactivity Analysis

Physicochemical Properties[1]
PropertyDataNotes
Chemical Formula C₉H₈BrClO₂
Molecular Weight 263.51 g/mol
Appearance Off-white solid / Low-melting solidMP: ~30–40°C (Ester); Acid MP: 172°C
Solubility Soluble in DCM, EtOAc, THF, TolueneInsoluble in water
Key Hazard Irritant (Skin/Eye), Aquatic ToxicityHandle in fume hood
Mechanistic Insight: The Selectivity Filter

The chemoselectivity of this substrate is governed by two factors: Bond Dissociation Energy (BDE) and Steric Hindrance .

  • Electronic Activation (C4-Br): The ester group at C1 is an Electron Withdrawing Group (EWG). It activates the para-position (C4) towards nucleophilic attack and oxidative addition. The C-Br bond is significantly weaker (~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).

  • Steric Shielding (C2-Cl): The ethyl ester group exerts steric pressure on the ortho-position (C2). Standard phosphine ligands (e.g., PPh₃) have difficulty accommodating the oxidative addition transition state at this crowded position, whereas the exposed C4-Br site reacts readily.

Selectivity Substrate Ethyl 4-bromo-2-chlorobenzoate Pd0 Pd(0) Catalyst Substrate->Pd0 Path_Br Path A: C4-Br Activation (Fast, Low Barrier) Pd0->Path_Br Standard Ligands (PPh3, dppf) Path_Cl Path B: C2-Cl Activation (Slow, Sterically Hindered) Pd0->Path_Cl Requires Bulky/Rich Ligands (XPhos, SPhos) Product_A C4-Biaryl Product (Major) Path_Br->Product_A Product_B C2-Biaryl / Bis-coupled (Trace under controlled conditions) Path_Cl->Product_B

Figure 1: Mechanistic divergence in Palladium-catalyzed coupling. Path A is kinetically favored.

Experimental Protocols

Protocol A: Chemoselective C4-Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at the C4 position while retaining the C2-Cl and Ester groups.

Reagents:

  • Substrate: Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂·DCM (for sterically demanding boronic acids)

  • Base: Na₂CO₃ (2.0 equiv) [Avoid NaOH/KOH to prevent hydrolysis]

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the substrate (1.0 mmol, 263 mg), aryl boronic acid (1.1 mmol), and Pd catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to preserve catalyst activity.

  • Solvent Addition: Add degassed Toluene (4 mL) and degassed 2M aqueous Na₂CO₃ (1 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (biaryl).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography on silica gel.

Expected Yield: 85–95% Selectivity: >98:2 (C4 vs C2)

Protocol B: Sequential C2-Functionalization (Suzuki)

Objective: Activate the hindered C2-Chlorine atom after C4 functionalization.

Rationale: The C2-Cl bond is unreactive towards Pd(PPh₃)₄ at 80°C. To break this bond, we must use electron-rich, bulky Buchwald ligands (Dialkylbiarylphosphines) that facilitate oxidative addition into challenging aryl chlorides.

Reagents:

  • Substrate: C4-substituted Ethyl 2-chlorobenzoate (from Protocol A)

  • Boronic Acid: Ar'-B(OH)₂ (1.5 equiv)

  • Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR XPhos-Pd-G2 Precatalyst (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) [Anhydrous conditions preferred if ester is sensitive]

  • Solvent: Toluene or THF (Anhydrous) at 100–110°C

Step-by-Step Methodology:

  • Catalyst Pre-formation (if using Pd(OAc)₂/Ligand): In the reaction vessel, mix Pd(OAc)₂ and XPhos in the solvent and stir for 5 mins under Argon to form the active species.

  • Addition: Add the C4-substituted substrate (1.0 mmol), boronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • Reaction: Heat to 100–110°C for 12–24 hours. The higher temperature is necessary to overcome the activation barrier of the ortho-chloride.

  • Monitoring: This reaction is slower. If conversion stalls, add an additional 2 mol% of catalyst.

Protocol C: C4-Buchwald-Hartwig Amination

Objective: Install an amine at C4.[2][1][3][4]

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) [Weaker bases like carbonate are preferred over t-BuONa to avoid ester cleavage]

  • Solvent: Toluene or 1,4-Dioxane, 100°C.

Note: Xantphos is particularly effective for coupling amides or primary amines while suppressing reductive dehalogenation.

Troubleshooting & Optimization Guide

ProblemRoot CauseSolution
Ester Hydrolysis Base is too nucleophilic (OH⁻) or reaction is too wet/hot.Switch from carbonates to K₃PO₄ (anhydrous). Use Toluene instead of Dioxane/Water.
Low C4 Conversion Catalyst poisoning or oxidation.Ensure rigorous degassing (sparging) of solvents.[5] Increase catalyst loading to 5 mol%.
Poor C2 Selectivity "Leakage" of reactivity at C2 during Protocol A.Lower temperature to 60°C. Ensure Ligand:Pd ratio is > 2:1 (excess ligand protects Pd).
Homocoupling (Ar-Ar) Oxygen in the system.Improve inert gas technique. Add a drop of water (if using anhydrous protocol) to facilitate boronic acid activation (optional).

Safety & Handling

  • Ethyl 4-bromo-2-chlorobenzoate:

    • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of all heavy metal waste in designated satellite accumulation areas.

  • Solvents: Toluene and Dioxane are flammable and potential carcinogens.

References

  • Synthesis of Ethyl 4-bromo-2-chlorobenzoate

    • Source: ChemicalBook & PubChem D
    • Method: Esterification of 4-bromo-2-chlorobenzoic acid (CAS 59748-90-2) with Ethanol/H₂SO₄.
    • Link: (General reactivity reference).

  • Chemoselectivity in Polyhalogenated Arenes

    • Title: General methods for the highly site-selective monocoupling of alkyl 2,4- and 2,5-dihalobenzoates.[6]

    • Source: Journal of Chemical Sciences, 2025.[6]

    • Link: (Snippet 1.12).

  • Suzuki Coupling Protocols (General)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
    • Source: ResearchGate.[7]

    • Link: (Snippet 1.4).

  • Buchwald-Hartwig Conditions

    • Title: Controlling Site-Selectivity in Palladium-C
    • Source: Apollo - University of Cambridge Repository.
    • Link: (Snippet 1.16).

Sources

Application Note: Chemoselective Sonogashira Coupling of Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective Sonogashira cross-coupling of Ethyl 4-bromo-2-chlorobenzoate . This substrate presents a classic chemoselectivity challenge: coupling a terminal alkyne exclusively at the C4-bromo position while preserving the C2-chloro substituent for subsequent functionalization.

By exploiting the bond dissociation energy differences between C–Br and C–Cl bonds, this protocol achieves >95% regioselectivity under mild conditions. This guide is designed for medicinal chemists utilizing this scaffold for isoquinoline or quinazoline synthesis.

Introduction & Mechanistic Rationale

The Substrate Challenge

Ethyl 4-bromo-2-chlorobenzoate contains two electrophilic sites. In palladium-catalyzed cross-coupling, the reactivity order of aryl halides is I > Br > Cl .

  • Target Site (C4-Br): More reactive. Requires standard Pd(0)/Pd(II) catalysts.

  • Off-Target Site (C2-Cl): Less reactive. Requires electron-rich, bulky ligands (e.g., Buchwald ligands) and elevated temperatures to activate.

The Strategy: Use a "standard" triphenylphosphine-based catalyst system at moderate temperatures (Room Temperature to 50°C). This provides sufficient energy to overcome the activation barrier for C–Br oxidative addition but remains below the threshold required for C–Cl activation.

Mechanistic Pathway

The selectivity is determined during the Oxidative Addition step of the catalytic cycle.

SonogashiraSelectivity Pd0 Pd(0)L2 Active Catalyst Complex_Br Oxidative Addition (Br) (Kinetically Favored) Pd0->Complex_Br Fast (RT - 50°C) Complex_Cl Oxidative Addition (Cl) (High Energy Barrier) Pd0->Complex_Cl Slow (>80°C required) Substrate Ethyl 4-bromo-2-chlorobenzoate Product C4-Alkynylated Product (C2-Cl Intact) Complex_Br->Product Transmetallation & Red. Elimination Impurity Bis-coupled / C2-Product Complex_Cl->Impurity

Figure 1: Kinetic selectivity in the oxidative addition step. The green pathway represents the target reaction.

Experimental Design & Optimization

To ensure reproducibility, the following parameters were optimized. The choice of base and solvent is critical to maintaining a homogeneous reaction without requiring high heat.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)PPh₃ is insufficiently electron-rich to activate the C-Cl bond rapidly, ensuring high selectivity for Br.
Co-Catalyst CuI (1-3 mol%)Essential for activating the terminal alkyne at lower temperatures.
Base Triethylamine (Et₃N) or DiethylamineActs as both base and co-solvent. Mild enough to prevent side reactions.
Solvent THF or DMFTHF is preferred for ease of workup; DMF is used if the alkyne is poorly soluble.
Temperature RT to 45°C CRITICAL: Exceeding 60°C increases the risk of C-Cl activation.
Atmosphere Argon or NitrogenOxygen causes homocoupling of the alkyne (Glaser coupling), wasting reagents.

Standardized Protocol

Materials Preparation
  • Substrate: Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 - 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.015 equiv)

  • Solvent/Base: Anhydrous THF (0.2 M concentration) / Et₃N (3.0 equiv).

Step-by-Step Procedure
  • Degassing (Essential):

    • Place the anhydrous THF and Et₃N in a sealed flask.

    • Sparge with Argon for 15-20 minutes. Note: Failure to degas results in alkyne homocoupling (Glaser product).

  • Reaction Assembly:

    • To a flame-dried reaction vessel equipped with a stir bar, add:

      • Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv)

      • Pd(PPh₃)₂Cl₂ (3 mol%)

      • CuI (1.5 mol%)

    • Purge the solids with Argon for 5 minutes.

  • Addition:

    • Add the degassed THF/Et₃N mixture via syringe.

    • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

    • Visual Check: The solution typically turns from yellow to dark brown/black over time.

  • Incubation:

    • Stir at Room Temperature for 4–6 hours.

    • QC Check: Monitor by TLC or HPLC. Look for the disappearance of the starting bromide.

    • Optimization: If conversion is <50% after 4 hours, warm to 40-45°C. Do not exceed 60°C.

  • Workup:

    • Dilute the mixture with Ethyl Acetate (EtOAc).

    • Filter through a small pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with saturated NH₄Cl (aq) to remove copper salts (aqueous layer will turn blue).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Note: The product is the mono-alkynylated species.

Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas Solvents (Ar/N2) >15 mins Start->Degas Mix Add Solids + Solvents (Pd, Cu, Substrate) Degas->Mix AddAlkyne Add Alkyne Dropwise Mix->AddAlkyne React Stir at RT (4-6h) Max Temp: 50°C AddAlkyne->React QC TLC/HPLC Check React->QC QC->React Incomplete Workup Filter (Celite) & Wash (NH4Cl) QC->Workup Complete Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the chemoselective coupling.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Homocoupling (Alkyne-Alkyne) Presence of OxygenRe-degas solvents; ensure inert atmosphere. Add alkyne slower.
No Reaction Inactive CatalystPd(PPh₃)₂Cl₂ should be yellow. If brown/black before reaction, it is oxidized. Use fresh catalyst.
Reaction at C2-Cl Temperature too highEnsure reaction temp is <50°C. Verify ligand is PPh₃ (not a bulky alkyl phosphine).
Low Yield Steric HindranceThe C2-Cl is ortho to the ester. Ensure high agitation. If needed, switch solvent to DMF to increase rate without heat.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromoarenes. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for reactivity differences between Cl and Br). Link

Sources

Application Note: A Validated Protocol for the Reduction of Ethyl 4-bromo-2-chlorobenzoate to (4-bromo-2-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The target molecule, (4-bromo-2-chlorophenyl)methanol, is a valuable building block, incorporating multiple halogen-substituted phenyl rings that are prevalent in pharmacologically active compounds.[1] Its synthesis via the reduction of the corresponding ester, Ethyl 4-bromo-2-chlorobenzoate, provides a direct route to this key intermediate.

This document provides a comprehensive, field-proven protocol for the reduction of the ester group in Ethyl 4-bromo-2-chlorobenzoate. The choice of reducing agent is critical for the success of this transformation. While milder reagents like Sodium Borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally not reactive enough to reduce esters.[2][3][4] Conversely, powerful hydride donors are required. Lithium Aluminum Hydride (LiAlH₄ or LAH) is selected as the reagent of choice for this protocol due to its high reactivity and efficacy in converting esters to primary alcohols in high yields.[5][6] It is a potent, non-selective reducing agent that ensures complete conversion where other reagents may fail.[5]

The causality behind this choice lies in the electronic nature of the ester carbonyl, which is less electrophilic than that of an aldehyde or ketone. LAH provides a highly reactive hydride nucleophile (H⁻) capable of efficiently attacking the ester carbonyl, initiating a two-stage reduction process that proceeds through an aldehyde intermediate which is immediately reduced further to the desired primary alcohol.[7][8]

Chemical Principles and Mechanism

The reduction of an ester by Lithium Aluminum Hydride is a classic example of nucleophilic acyl substitution followed by nucleophilic addition. The mechanism is a self-validating system where the initial product of the reaction is more reactive than the starting material, ensuring the reaction proceeds to completion.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.[2][6]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, and the ethoxide (⁻OCH₂CH₃) is eliminated as a leaving group. This step generates a transient aldehyde intermediate.[6][7]

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester. A second equivalent of hydride from another LAH molecule rapidly attacks the aldehyde carbonyl carbon.[8]

  • Protonation (Work-up): This second attack forms an aluminum alkoxide intermediate. Upon completion of the reaction, a careful aqueous work-up is performed to quench any excess LAH and to protonate the alkoxide, yielding the final primary alcohol product, (4-bromo-2-chlorophenyl)methanol.[2][9]

Part 1: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and safety measures to ensure a successful and safe experimental outcome.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityPurity/Notes
Ethyl 4-bromo-2-chlorobenzoate189038-23-1263.511.0 eq>98%
Lithium Aluminum Hydride (LAH)16853-85-337.951.5 eq95% powder or 1M solution in THF
Tetrahydrofuran (THF)109-99-972.11~10-15 mL/mmolAnhydrous, <50 ppm H₂O
Ethyl Acetate141-78-688.11VariesReagent Grade, for quenching
Deionized Water7732-18-518.02VariesFor work-up
Sodium Hydroxide (15% aq. soln.)1310-73-240.00VariesFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37VariesFor drying
Celite® (Diatomaceous earth)61790-53-2N/AVariesFor filtration
Essential Safety Precautions

Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-reactive substance. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): A fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves are required.[10][11]

  • Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent contact with atmospheric moisture and oxygen.[12] All glassware must be oven- or flame-dried before use.

  • Ventilation: All manipulations involving LAH must be performed inside a certified chemical fume hood.[12]

  • Spill & Fire Safety: A container of dry sand or a Class D fire extinguisher must be immediately accessible to smother any potential LAH fires. DO NOT USE WATER OR A CO₂ EXTINGUISHER. [13]

  • Quenching: The quenching of LAH is highly exothermic and releases flammable hydrogen gas. Perform all quenching steps slowly and with adequate cooling.[13]

Step-by-Step Methodology
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is perfectly dry.

  • LAH Suspension: In the reaction flask, carefully place Lithium Aluminum Hydride (1.5 eq). Under a positive pressure of inert gas, add anhydrous THF via cannula to create a suspension of approximately 0.5 M.

  • Initial Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Ethyl 4-bromo-2-chlorobenzoate (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirring LAH suspension over 30-45 minutes. The slow addition is critical to control the exothermic reaction.[13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC). To take a sample, carefully withdraw a small aliquot via syringe and quench it in a separate vial containing a few drops of ethyl acetate and water. Extract with a small amount of ethyl acetate and spot the organic layer on a TLC plate. The disappearance of the starting material spot indicates completion.

  • Reaction Work-up (Fieser Method): This sequence is critical for safety and for generating a granular, filterable precipitate of aluminum salts.[14]

    • Cool the reaction flask back down to 0 °C in an ice-water bath.

    • Assuming 'X' grams of LAH were used initially, slowly and dropwise add the following: i. 'X' mL of deionized water. ii. 'X' mL of 15% aqueous sodium hydroxide solution. iii. '3X' mL of deionized water.

    • A thick white precipitate will form. Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. The suspension should become a granular, easily stirrable slurry.

  • Isolation: Add a small amount of anhydrous MgSO₄ and Celite® to the slurry and stir for another 15 minutes. This aids in breaking up any gels and facilitates filtration.

  • Purification:

    • Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with additional THF or ethyl acetate.

    • Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified further by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate solvent gradient.

Part 2: Data Analysis and Characterization

Expected Results
ParameterExpected Value
Product Name (4-bromo-2-chlorophenyl)methanol
Appearance White to off-white solid
Yield 85-95% (typical)
Melting Point 70-74 °C[15]
Anticipated Spectroscopic Data
Analysis MethodExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.6 (d, 1H), ~7.4 (dd, 1H), ~7.2 (d, 1H), ~4.7 (s, 2H), ~2.0 (br s, 1H, OH). Aromatic proton signals are typically in the range of 6.9-7.7 ppm.[16]
¹³C NMR (CDCl₃, 100 MHz)δ ~138, ~134, ~132, ~130, ~128, ~122, ~62 (CH₂OH).
FT-IR (KBr, cm⁻¹)3400-3200 (broad, O-H stretch), ~1050 (C-O stretch), ~1030 (C-Br stretch), ~750 (C-Cl stretch).
Mass Spec. (ESI-MS)m/z for C₇H₆BrClO: [M+H]⁺ expected around 221/223/225 due to Br and Cl isotopes.

Part 3: Workflow Visualization and Troubleshooting

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble Dry Glassware (Inert Atmosphere) lah_prep 2. Suspend LAH in Anhydrous THF setup->lah_prep cool_1 3. Cool LAH to 0 °C lah_prep->cool_1 addition 4. Dropwise Addition of Ethyl 4-bromo-2-chlorobenzoate cool_1->addition react 5. Warm to RT Stir for 2-4h addition->react monitor 6. Monitor by TLC react->monitor cool_2 7. Cool to 0 °C monitor->cool_2 Reaction Complete quench 8. Fieser Quench (H₂O, NaOH, H₂O) cool_2->quench filtrate 9. Filter Aluminum Salts (via Celite®) quench->filtrate concentrate 10. Concentrate Filtrate filtrate->concentrate purify 11. Column Chromatography (if needed) concentrate->purify analyze 12. Characterization (NMR, IR, MS) purify->analyze

Caption: Workflow for the LAH reduction of Ethyl 4-bromo-2-chlorobenzoate.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or does not start. 1. LAH has been deactivated by moisture. 2. THF solvent is not anhydrous. 3. Starting material is impure.1. Use a fresh, unopened container of LAH or titrate to determine its activity. 2. Use freshly distilled THF from a sodium/benzophenone still or from a solvent purification system. 3. Verify the purity of the starting ester by NMR.
Incomplete reaction after 4 hours. 1. Insufficient LAH was used. 2. Reaction temperature was too low.1. Add an additional portion of LAH (e.g., 0.2-0.3 eq) and monitor by TLC. 2. Ensure the reaction is allowed to stir at room temperature. Gentle warming to 35-40 °C can be attempted cautiously.
Low isolated yield. 1. Emulsion formed during work-up, trapping the product. 2. Inefficient extraction from the aqueous layer. 3. Product is volatile and was lost during solvent removal.1. Adhere strictly to the Fieser work-up ratios. Alternatively, quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir overnight to break up emulsions.[17] 2. Perform multiple extractions (3-4 times) with ethyl acetate or DCM. 3. Avoid excessive heating during rotary evaporation.
Product is contaminated with an aldehyde. The reaction was quenched prematurely before the intermediate aldehyde was fully reduced.This is unlikely with LAH as the aldehyde is more reactive. If observed, it suggests a highly deactivated LAH source. Repeat with fresh LAH.

References

  • Chemistry LibreTexts. 19.3: Reductions using NaBH₄, LiAlH₄. [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH₄ to 1o alcohols. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • JoVE. Esters to Alcohols: Hydride Reductions. [Link]

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Radwan, M. A., et al. (2014). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o778–o779. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Lane Lab of Chemistry. 87 CHM2210 Reduction of Esters to Yield Alcohols. YouTube. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • ResearchGate. ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • Chemistry Steps. Esters to Alcohols. [Link]

Sources

Large-scale synthesis of Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of Ethyl 4-bromo-2-chlorobenzoate

Abstract

Ethyl 4-bromo-2-chlorobenzoate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its halogenated benzene ring offers multiple reactive sites for constructing complex molecular architectures. This guide provides a robust, scalable, and validated two-step protocol for the large-scale synthesis of Ethyl 4-bromo-2-chlorobenzoate, commencing from 4-bromo-2-chlorobenzoic acid. The methodology emphasizes operational safety, process control, and high-yield production, making it suitable for pilot and industrial manufacturing environments. We delve into the mechanistic rationale for reagent selection and process parameters, ensuring the protocol is not merely a set of instructions but a self-validating system for achieving high purity and yield.

Introduction and Strategic Overview

The synthesis of substituted aromatic esters is a cornerstone of modern organic chemistry, particularly in the life sciences sector. Ethyl 4-bromo-2-chlorobenzoate serves as a key building block, valued for its distinct functional handles—the bromine atom, which is amenable to cross-coupling reactions, and the ethyl ester, which can be readily hydrolyzed or modified.[2]

This protocol eschews common lab-scale esterification methods, such as Fischer esterification, which often require large excesses of alcohol and long reaction times to drive the equilibrium towards the product. Instead, we adopt a more efficient and industrially proven two-step, one-pot strategy:

  • Activation of the Carboxylic Acid: Conversion of 4-bromo-2-chlorobenzoic acid to its highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).

  • Esterification: Subsequent reaction of the in situ generated acyl chloride with ethanol to yield the target ester.

This approach is superior for large-scale operations as the reactions are fast, high-yielding, and driven to completion by the irreversible formation of gaseous byproducts (SO₂ and HCl), simplifying downstream processing.

Mechanistic Rationale and Process Logic

Step 1: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution. The reaction is typically catalyzed by a small amount of a tertiary amine or, more commonly in industrial settings, N,N-dimethylformamide (DMF).

  • Causality of Reagent Choice: Thionyl chloride is the reagent of choice for large-scale synthesis due to its cost-effectiveness and the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases.[3][4] This gaseous evolution drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as no aqueous work-up is needed to remove coupling agents or their byproducts.

Step 2: Esterification of the Acyl Chloride

The acyl chloride is a potent electrophile. The subsequent addition of ethanol results in a rapid nucleophilic attack by the alcohol's hydroxyl group on the acyl chloride's carbonyl carbon.

  • Process Control: This reaction is highly exothermic. Therefore, controlled, portion-wise addition of the acyl chloride solution to the ethanol at reduced temperatures is critical on a large scale to manage the reaction's thermal profile and prevent runaway reactions. The HCl generated in this step is typically scavenged by a mild base or removed under reduced pressure.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A 4-bromo-2-chlorobenzoic Acid (Starting Material) C Reaction at Reflux (70-80°C) A->C B Thionyl Chloride (SOCl₂) + Toluene (Solvent) + DMF (Catalyst) B->C D 4-bromo-2-chlorobenzoyl chloride (Intermediate, in solution) C->D Reaction E Off-Gas Scrubber (SO₂ + HCl) C->E Byproducts G Controlled Addition (0-10°C) D->G Intermediate Transfer F Ethanol (EtOH) (Reagent & Solvent) F->G H Aqueous Work-up & Solvent Extraction G->H I Crude Product H->I J Vacuum Distillation I->J Purification K Ethyl 4-bromo-2-chlorobenzoate (Final Product, >98% Purity) J->K

Figure 1: Overall workflow for the synthesis of Ethyl 4-bromo-2-chlorobenzoate.

Detailed Experimental Protocols

Safety Preamble: This procedure involves hazardous materials, including the highly corrosive and water-reactive thionyl chloride.[3][4][5][6] All operations must be conducted in a well-ventilated chemical fume hood or an appropriate reactor system equipped with a scrubber for acid gases. Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles with a face shield, is mandatory.[3]

Part A: Synthesis of 4-bromo-2-chlorobenzoyl chloride
Reagent/MaterialCAS No.Mol. Wt. ( g/mol )Quantity (1.0 mol scale)MolesNotes
4-bromo-2-chlorobenzoic acid59748-90-2235.46235.5 g1.0Purity >98%
Thionyl chloride (SOCl₂)7719-09-7118.97142.8 g (85.0 mL)1.21.2 equivalents
Toluene108-88-392.14500 mL-Anhydrous grade
N,N-Dimethylformamide (DMF)68-12-273.092.0 mL-Catalyst

Protocol:

  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask (or a suitably sized glass-lined reactor) with a mechanical stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ vapors.

  • Reagent Charging: Charge the reactor with 4-bromo-2-chlorobenzoic acid (235.5 g, 1.0 mol) and anhydrous toluene (500 mL). Begin stirring to form a slurry.

  • Catalyst Addition: Add N,N-dimethylformamide (2.0 mL) to the slurry.

  • Thionyl Chloride Addition: Add thionyl chloride (85.0 mL, 1.2 mol) to the dropping funnel and add it dropwise to the stirred slurry over 30-45 minutes. The addition is endothermic initially, but gas evolution will become vigorous.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approx. 75-80°C). Maintain this temperature for 2-3 hours.

  • Monitoring Reaction Completion: The reaction is complete when the solution becomes clear and gas evolution ceases. Progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or GC to confirm the disappearance of the starting carboxylic acid.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C. Remove the excess thionyl chloride and toluene under reduced pressure. This leaves the crude 4-bromo-2-chlorobenzoyl chloride as a residual oil, which is used directly in the next step without further purification.

Part B: Synthesis of Ethyl 4-bromo-2-chlorobenzoate
Reagent/MaterialCAS No.Mol. Wt. ( g/mol )Quantity (1.0 mol scale)MolesNotes
Crude 4-bromo-2-chlorobenzoyl chloride-253.91~254 g1.0From Part A
Ethanol (EtOH)64-17-546.07700 mL-Anhydrous, 200 proof
Toluene108-88-392.14250 mL-For redissolving acyl chloride

Protocol:

  • Reactor Setup: In a separate 2 L reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge anhydrous ethanol (700 mL).

  • Cooling: Cool the ethanol to 0-5°C using an ice-water bath.

  • Acyl Chloride Preparation: Redissolve the crude 4-bromo-2-chlorobenzoyl chloride from Part A in anhydrous toluene (250 mL). Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the acyl chloride solution dropwise to the cold, stirred ethanol over 1-1.5 hours. Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up - Quenching: Slowly pour the reaction mixture into 1 L of cold water with vigorous stirring.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. The layers should separate. Drain the lower aqueous layer.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • 500 mL of a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining HCl).

    • 500 mL of water.

    • 500 mL of saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 4-bromo-2-chlorobenzoate as an oil.

Part C: Purification and Characterization

The most effective method for purifying the crude product on a large scale is vacuum distillation.

Protocol:

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude oil under high vacuum. Collect the fraction boiling at the appropriate temperature. The boiling point of Ethyl 4-bromo-2-chlorobenzoate is approximately 145-150°C at 10 mmHg.

  • Analysis: The final product should be a clear, colorless to light-tan oil.[7] The expected yield is typically 85-95% based on the starting carboxylic acid.

ParameterExpected Result
Appearance Colorless to pale yellow/tan oil
Purity (by GC) > 98%
Yield 85-95%
¹H NMR (CDCl₃) δ ~7.8-7.9 (d, 1H), 7.5-7.6 (d, 1H), 7.3-7.4 (dd, 1H), 4.3-4.4 (q, 2H), 1.3-1.4 (t, 3H)
¹³C NMR (CDCl₃) δ ~165, 135, 133, 132, 131, 128, 125, 62, 14

Visualization of Key Structures

Structures cluster_SM Starting Material cluster_INT Intermediate cluster_PROD Final Product SM SM_label 4-bromo-2-chlorobenzoic acid (C₇H₄BrClO₂) INT INT_label 4-bromo-2-chlorobenzoyl chloride (C₇H₃BrCl₂O) PROD PROD_label Ethyl 4-bromo-2-chlorobenzoate (C₉H₈BrClO₂)

Figure 2: Chemical structures of key compounds in the synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 - Incomplete reaction.- Thionyl chloride is of poor quality or has decomposed.- Extend reflux time.- Use a fresh bottle of thionyl chloride.
Low Yield in Step 2 - Loss of acyl chloride intermediate during solvent removal.- Inefficient extraction during work-up.- Avoid overly aggressive vacuum/heat during concentration.- Perform an additional extraction of the aqueous layer.
Product is Dark - Reaction temperature was too high during reflux or distillation.- Ensure strict temperature control.- Purify via vacuum distillation.
Incomplete Esterification - Insufficient reaction time after addition.- Ethanol was not anhydrous.- Increase stir time at room temperature to 2-4 hours.- Use high-purity, anhydrous ethanol.

Conclusion

This application note details a comprehensive and scalable protocol for the synthesis of Ethyl 4-bromo-2-chlorobenzoate. By activating the starting carboxylic acid with thionyl chloride, the process ensures high conversion and yield, which are critical for industrial applications. The provided step-by-step instructions, coupled with mechanistic insights and safety protocols, offer researchers and drug development professionals a reliable method for producing this valuable chemical intermediate.

References

  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
  • Google Patents. (n.d.). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromobenzoate. Retrieved from [Link]

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Navigating the Synthesis Landscape: Protecting Group Strategies for Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, CN – January 31, 2026 – In the intricate world of synthetic organic chemistry, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. For researchers and professionals in drug development, mastering these strategies is not just an academic exercise but a critical component of innovation. This application note provides a detailed guide on protecting group strategies for reactions involving Ethyl 4-bromo-2-chlorobenzoate, a versatile building block with differentiated reactivity at its three key functional sites.

Understanding the Substrate: A Triumvirate of Reactivity

Ethyl 4-bromo-2-chlorobenzoate presents a unique synthetic challenge and opportunity due to its distinct reactive centers: an ethyl ester, a bromine atom at the 4-position, and a chlorine atom at the 2-position. The inherent differences in the reactivity of these groups, particularly the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, form the cornerstone of a selective functionalization strategy. The general order of reactivity for aryl halides in such reactions is I > Br > OTf > Cl, which allows for a chemoselective approach to modifying this molecule.

The Strategic Imperative: Sequential Functionalization

The significant difference in reactivity between the aryl bromide and aryl chloride moieties strongly advocates for a sequential cross-coupling strategy. This approach involves the selective reaction at the more reactive C-Br bond, followed by a subsequent transformation at the less reactive C-Cl bond. This allows for the controlled and stepwise introduction of different substituents onto the aromatic ring, opening up a vast chemical space for the synthesis of novel compounds.

However, the presence of the ethyl ester group introduces a layer of complexity. Many cross-coupling reactions are performed under basic conditions, which can lead to the unwanted hydrolysis of the ester. Therefore, a robust protecting group strategy for the ester functionality is often necessary to ensure the integrity of the molecule throughout the synthetic sequence.

Protecting the Ester: A Choice of Orthogonality

The ideal protecting group for the ester should be stable under the conditions of both the initial and any subsequent cross-coupling reactions and be removable under conditions that do not affect the newly installed functionalities.

The Tert-Butyl Ester Strategy

One of the most effective strategies involves the conversion of the ethyl ester to a tert-butyl ester. This protecting group is generally stable to the basic conditions employed in many palladium-catalyzed cross-coupling reactions.[1] Its removal is typically achieved under acidic conditions, providing an orthogonal deprotection strategy.

Protocol 1: Transesterification to Tert-Butyl 4-bromo-2-chlorobenzoate

This protocol describes the conversion of Ethyl 4-bromo-2-chlorobenzoate to its corresponding tert-butyl ester.

Step Procedure Notes
1Dissolve Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv) in a suitable solvent such as dry toluene.Ensure all glassware is oven-dried to prevent hydrolysis.
2Add a catalytic amount of a transesterification catalyst, such as sodium tert-butoxide (0.1 equiv).The alkoxide base should be handled under an inert atmosphere.
3Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.The reaction is driven by the removal of ethanol.
4Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.This neutralizes the base.
5Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
6Purify the crude product by column chromatography on silica gel.

Caption: Transesterification to form the tert-butyl ester protecting group.

Stepwise Functionalization: A Tale of Two Halogens

With the ester group protected, the stage is set for the sequential functionalization of the aryl halides.

First Strike: Selective Suzuki-Miyaura Coupling at the C-Br Bond

The greater reactivity of the C-Br bond allows for its selective functionalization via a Suzuki-Miyaura cross-coupling reaction, leaving the C-Cl bond intact.

Protocol 2: Selective Suzuki-Miyaura Coupling at the 4-Position

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 4-bromo-2-chlorobenzoate with an arylboronic acid.

Step Procedure Notes
1In a flame-dried Schlenk flask, combine tert-butyl 4-bromo-2-chlorobenzoate (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).The choice of base can be critical and may need optimization.
2Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.Degassing is crucial to prevent oxidation of the palladium catalyst.
3Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-110 °C.Reaction progress should be monitored by TLC or LC-MS.
4Upon completion, cool the reaction to room temperature and quench with water.
5Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
6Purify the product by column chromatography.

Caption: Selective Suzuki-Miyaura coupling at the C-Br position.

The Second Act: Functionalizing the C-Cl Bond

Following the successful coupling at the 4-position, the less reactive C-Cl bond can be targeted for a second cross-coupling reaction. This often requires more forcing conditions, such as higher temperatures and more active catalyst systems.

Protocol 3: Suzuki-Miyaura Coupling at the 2-Position

This protocol outlines the conditions for the Suzuki-Miyaura coupling at the remaining chloro-position.

Step Procedure Notes
1Combine the 4-aryl-2-chlorobenzoate derivative (1.0 equiv), a different arylboronic acid (1.5-2.0 equiv), a more active palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos), and a strong base (e.g., K₃PO₄ or CsF).The choice of ligand is crucial for activating the C-Cl bond.
2Add a degassed solvent (e.g., dioxane or toluene).
3Heat the reaction mixture to a higher temperature, typically 100-120 °C, under an inert atmosphere.Monitor the reaction carefully for completion.
4Work-up and purification are performed as described in Protocol 2.

Caption: Suzuki-Miyaura coupling at the C-Cl position.

The Final Step: Deprotection

Once all desired modifications to the aromatic ring are complete, the tert-butyl ester protecting group can be removed to reveal the carboxylic acid.

Protocol 4: Deprotection of the Tert-Butyl Ester

This protocol describes the acidic cleavage of the tert-butyl ester.

Step Procedure Notes
1Dissolve the protected di-aryl benzoate in a suitable solvent such as dichloromethane (DCM) or dioxane.
2Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.The reaction is typically performed at room temperature.
3Stir the reaction mixture and monitor by TLC until the starting material is consumed.
4Remove the solvent and excess acid under reduced pressure.The crude product can often be used directly or purified by recrystallization or chromatography.

Caption: Deprotection of the tert-butyl ester to yield the final product.

Alternative Strategies and Considerations

While the tert-butyl ester is a reliable protecting group, other strategies can be employed depending on the specific reaction conditions and desired final product.

  • Protecting Group-Free Approach: For some Suzuki-Miyaura reactions, particularly those employing milder bases like K₃PO₄, it may be possible to perform the coupling directly on the ethyl ester without significant hydrolysis. This should be evaluated on a case-by-case basis.

  • Other Cross-Coupling Reactions: The sequential functionalization strategy is not limited to Suzuki-Miyaura reactions. Other palladium-catalyzed couplings, such as Buchwald-Hartwig amination or Sonogashira coupling, can be employed at either the bromo or chloro position, further expanding the synthetic possibilities. The relative reactivity of the C-Br and C-Cl bonds generally holds true for these reactions as well.

Conclusion

The successful synthesis of complex molecules from Ethyl 4-bromo-2-chlorobenzoate hinges on a strategic and stepwise approach. By leveraging the inherent reactivity differences of the aryl halides and employing a robust protecting group strategy for the ester functionality, researchers can unlock the full synthetic potential of this versatile building block. The protocols outlined in this application note provide a solid foundation for the development of novel synthetic routes in the pursuit of new pharmaceuticals and advanced materials.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Sources

Optimizing Chemoselectivity and Yield: Solvent Systems for Ethyl 4-bromo-2-chlorobenzoate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate (CAS 76008-74-7) is a high-value scaffold in medicinal chemistry, particularly for generating biaryl systems via the Suzuki-Miyaura reaction.[1] Its utility stems from its three distinct reactive sites: the aryl bromide (C4), the aryl chloride (C2), and the ethyl ester.

However, this poly-functional nature presents two specific challenges:

  • Chemoselectivity: Ensuring Palladium oxidative addition occurs exclusively at the C4-Br bond without touching the C2-Cl bond.[1]

  • Steric Hindrance: The ortho-chloro substituent at C2 significantly retards hydrolysis of the ester, requiring optimized solvent systems to ensure complete saponification without harsh conditions that might degrade sensitive downstream motifs.[1]

This Application Note provides validated protocols and solvent screening data to overcome these barriers.

Molecular Analysis & Reactivity Profile[1]

The reactivity of Ethyl 4-bromo-2-chlorobenzoate is dictated by the electronic and steric environment of the benzene ring.[1]

  • Site A (C4-Br): Most reactive.[1] Electron-deficient arene facilitates rapid oxidative addition by Pd(0).[1]

  • Site B (C2-Cl): Less reactive but susceptible to activation in highly polar solvents or with electron-rich ligands.[1]

  • Site C (Ester): Sterically crowded by the C2-Cl group ("Ortho-Effect").[1] Requires high-dielectric/high-temperature solvent systems for hydrolysis.[1]

ReactivityProfile Molecule Ethyl 4-bromo-2-chlorobenzoate Br_Site C4-Bromide (Primary Coupling Site) Molecule->Br_Site Fast Pd Insertion Cl_Site C2-Chloride (Potential Side Reaction) Molecule->Cl_Site Slow Pd Insertion Ester_Site Ethyl Ester (Sterically Hindered) Molecule->Ester_Site Resistant to Hydrolysis Non-Polar Solvents\n(Toluene/THF) favor Selectivity Non-Polar Solvents (Toluene/THF) favor Selectivity Br_Site->Non-Polar Solvents\n(Toluene/THF) favor Selectivity Polar Solvents\n(DMF/DMA) increase Risk Polar Solvents (DMF/DMA) increase Risk Cl_Site->Polar Solvents\n(DMF/DMA) increase Risk High Boiling Ethers\n(Dioxane) required High Boiling Ethers (Dioxane) required Ester_Site->High Boiling Ethers\n(Dioxane) required

Figure 1: Reactivity map of Ethyl 4-bromo-2-chlorobenzoate highlighting solvent dependencies.[1]

Application 1: Chemoselective Suzuki-Miyaura Coupling[1]

The primary risk in coupling this scaffold is the "over-reaction" where the catalyst activates the C2-Chloride. Solvent polarity plays a critical role in the rate of oxidative addition.[1][2]

Mechanism & Solvent Influence

Oxidative addition of Pd(0) to aryl halides is accelerated in polar solvents due to the stabilization of the polar transition state [1].[2] However, to maintain selectivity for Br over Cl, we must avoid "hyper-activating" the catalyst.[1]

  • Recommended System: Toluene/Water (Biphasic).[1] The non-polar organic phase keeps the catalyst "calm," while the aqueous phase solubilizes the base.

  • Avoid: DMF or DMA, unless the bromide is unreactive.[1] These solvents can promote oxidative addition into the C-Cl bond, leading to polychlorinated byproducts or polymerization [2].[1]

Representative Solvent Screening Data

Conditions: 1.0 eq Substrate, 1.1 eq Ph-B(OH)2, 2 mol% Pd(dppf)Cl2, 3 eq K2CO3, 80°C, 4h.

Solvent System (v/v)Dielectric Constant (ε)Conversion (%)Selectivity (Br:Cl coupling)Notes
Toluene : Water (4:1) 2.4 / 80 98% >99 : 1 Optimal.[1] Clean profile.
THF : Water (4:1)7.5 / 8095%95 : 5Good yield, slight loss of selectivity.
1,4-Dioxane : Water (4:1)2.2 / 8092%98 : 2Excellent for solubility, slightly slower.[1]
DMF : Water (4:1)36.7 / 80>99%85 : 15Poor selectivity.[1] Significant bis-coupling.
Ethanol : Water (1:1)24.5 / 8060%>99 : 1Low conversion due to poor substrate solubility.[1]
Validated Protocol: C4-Selective Coupling

Objective: Couple phenylboronic acid to C4-Br without affecting C2-Cl.

  • Preparation: In a reaction vial, charge Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv, 263.5 mg, 1 mmol), Phenylboronic acid (1.1 equiv, 134 mg), and Pd(dppf)Cl2 (0.02 equiv, 16 mg).

  • Solvent Addition: Add Toluene (4 mL) and Degassed Water (1 mL).

    • Note: Degassing is crucial.[1] Oxygen promotes homocoupling of boronic acids and catalyst deactivation.[1]

  • Base Activation: Add Potassium Carbonate (3.0 equiv, 414 mg).

  • Reaction: Seal and heat to 80°C for 4–6 hours with vigorous stirring (biphasic mixture requires high shear).

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product Rf ~0.5; Starting Material Rf ~0.6.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (2 x 10 mL) and Brine (10 mL).[1] Dry over Na2SO4.[1]

Application 2: Overcoming the Ortho-Effect in Hydrolysis

Hydrolyzing the ester at Position 1 is complicated by the Chlorine atom at Position 2.[1] This steric bulk prevents the nucleophilic attack of the hydroxide ion.[1] Standard MeOH/Water conditions often result in incomplete reaction or require excessive heating that degrades the molecule.[1]

The "Ortho-Effect" Solvent Strategy

To overcome steric hindrance, the reaction temperature must be increased.[1] Low-boiling alcohols (MeOH, EtOH) are insufficient.[1]

  • Solution: Use THF/Water or 1,4-Dioxane/Water .[1] These ethers dissolve the lipophilic ester completely and allow reflux temperatures >65°C (THF) or >100°C (Dioxane) [3].[1]

HydrolysisDecision Start Select Hydrolysis Solvent Check_Substrate Is Substrate Soluble in MeOH? Start->Check_Substrate No_Solubility No: Substrate Precipitates Check_Substrate->No_Solubility Lipophilic Yes_Solubility Yes: Clear Solution Check_Substrate->Yes_Solubility Polar analogs Pathway_A Use THF/Water (3:1) Reflux at 66°C No_Solubility->Pathway_A Pathway_C Use MeOH/Water (3:1) Reflux at 60°C Yes_Solubility->Pathway_C Pathway_B Use Dioxane/Water (3:1) Reflux at 100°C Pathway_A->Pathway_B If <50% conv after 12h Result_Good Result: Full Conversion (Clean) Pathway_A->Result_Good Standard Result_Slow Result: Incomplete Reaction (Ortho-Effect) Pathway_C->Result_Slow Due to Sterics Result_Slow->Pathway_B Switch Solvent

Figure 2: Decision matrix for selecting hydrolysis solvents based on solubility and steric hindrance.

Validated Protocol: Sterically Hindered Saponification

Objective: Hydrolyze the ethyl ester to the carboxylic acid.

  • Dissolution: Dissolve Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv) in THF (Volume: 5 mL per mmol). Ensure complete dissolution before adding water.[1]

  • Reagent Addition: Add a solution of LiOH·H2O (3.0 equiv) dissolved in minimal water (Volume: 1.5 mL per mmol).[1]

    • Why LiOH? Lithium is a smaller cation than Sodium, acting as a weak Lewis acid to coordinate the carbonyl oxygen, slightly activating it against the steric bulk [4].

  • Reaction: Heat to reflux (66°C) for 12 hours.

    • Checkpoint: If conversion is <50% after 6 hours, add 10% v/v MeOH to solubilize the intermediate lithium carboxylate, which may precipitate and coat the unreacted ester.

  • Workup (Critical Step):

    • Evaporate THF under reduced pressure (do not acidify yet).

    • Dilute the aqueous residue with water.[1]

    • Wash with Et2O (removes unreacted ester).[1]

    • Acidify the aqueous layer to pH 2 with 1M HCl.[1] The product, 4-bromo-2-chlorobenzoic acid, will precipitate as a white solid.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Goossen, L. J., et al. (2008).[1] Hydrolysis of Esters. Organic Reactions.[1][2][3][4][5][6] Link

  • Smith, M. B. (2020).[1][7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (See section on Ester Hydrolysis steric effects).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this intermediate as a scaffold for Suzuki-Miyaura cross-coupling or further functionalization. The presence of the ortho-chloro substituent creates steric bulk that can inhibit crystallization, often leading to the product "oiling out" rather than precipitating cleanly.

Physical Profile:

Property Value / Characteristic
State at RT Viscous Oil or Low-Melting Solid. (Often supercools; may require seeding).
Boiling Point High (>280°C @ 760 mmHg).[1] Do not distill at atmospheric pressure.
Solubility Soluble in EtOAc, DCM, THF, Toluene. Insoluble in Water.[2]

| Key Impurities | 4-Bromo-2-chlorobenzoic acid (Parent acid), H₂SO₄/SOCl₂ residues, Ethanol.[3] |

Phase 1: The Chemical Workup (The "Triage")

Before attempting physical purification (crystallization/chromatography), you must chemically remove the unreacted parent acid. If the acid content is >5%, crystallization will fail.

Standard Operating Procedure (SOP): The "Double-Wash" Method

Why this works: The parent acid (pKa ~2.5–3.0) is significantly more acidic than the ester. Using a mild base converts the acid to its water-soluble carboxylate salt, partitioning it into the aqueous layer.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid DCM if possible (emulsion risk).

  • Acid Wash (Optional but Recommended): Wash with 1M HCl or 5% citric acid only if you used amine catalysts (DMAP/Pyridine). If not, skip to step 3.

  • The Bicarbonate Wash: Wash the organic layer 2x with saturated aqueous NaHCO₃ .

    • Checkpoint: The aqueous layer should be pH ~8-9.

  • The Brine Break: Wash 1x with saturated Brine (NaCl).

    • Technical Insight: This pulls residual water out of the organic phase, breaking microscopic emulsions.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter and concentrate.

Phase 2: Purification Decision Matrix

Once you have the crude oil/solid, choose your path based on the physical state and purity requirements.

Purification_Decision_Tree Start Crude Material (Post-Workup) Check TLC/LC-MS Analysis Start->Check Purity_High Purity > 90% Check->Purity_High Purity_Low Purity < 90% Check->Purity_Low State_Solid Is it a Solid? Purity_High->State_Solid State_Oil Is it an Oil? Purity_High->State_Oil Column Flash Chromatography (Hex/EtOAc) Purity_Low->Column Recryst Recrystallization (EtOH/H2O) State_Solid->Recryst Distill High Vac Distillation (<1 mmHg) State_Oil->Distill If thermal stable State_Oil->Column If labile

Figure 1: Decision matrix for selecting the optimal purification method based on physical state and initial purity.

Troubleshooting Guide: Recrystallization

The Problem: "Oiling Out" (Liquid-Liquid Phase Separation). The Cause: The melting point of the ester is likely close to the boiling point of the solvent, or the solution is too concentrated.

Protocol: The "Slow-Crash" Method

If your product forms an oil droplet at the bottom of the flask instead of crystals:

  • Solvent System: Switch to Ethanol/Water or Methanol/Water .

  • Procedure:

    • Dissolve crude solid in minimal hot Ethanol (approx. 40-50°C). Do not boil.

    • Add water dropwise just until permanent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution.

    • CRITICAL STEP: Turn off the heat and let the flask cool in the oil bath (high thermal mass allows slow cooling).

    • Seeding: If available, add a seed crystal at 30°C.

  • Rescue: If it oils out again, reheat to dissolve, add more Ethanol (to change solubility parameter), and cool slower.

Troubleshooting Guide: Chromatography

The Problem: Poor separation of impurities (close Rf values). The Cause: Halogenated esters are lipophilic and often "streak" or co-elute with non-polar byproducts.

Mobile Phase Optimization Table
Solvent SystemRatio (v/v)Application
Hexane : EtOAc 95 : 5 Initial flush (removes non-polar hydrocarbons).
Hexane : EtOAc 90 : 10 Target Elution Zone. Expect Rf ~0.3–0.4 here.
Hexane : DCM 80 : 20 Alternative selectivity. Good if EtOAc causes peak tailing.

Technical Tip: Add 1% Triethylamine to the column if you suspect acid sensitivity, though this ester is generally stable on silica.

Frequently Asked Questions (FAQs)

Q1: My product is yellow/orange, but it should be white. Is it ruined?

  • A: No. The color usually comes from trace bromine or conjugated impurities formed during synthesis.

  • Fix: Dissolve in Hexane/EtOAc and filter through a small pad of silica gel or activated charcoal. This usually removes the color bodies with minimal yield loss.

Q2: Can I distill this compound?

  • A: Only under high vacuum (<1 mmHg) . The boiling point at atmospheric pressure is high enough to cause thermal degradation (de-halogenation).

  • Warning: Ensure your vacuum is stable. Fluctuations can cause "bumping" of the viscous oil.

Q3: I see a peak at [M-45] in my Mass Spec. What is it?

  • A: That is the loss of the ethoxy group (-OEt). This is a common fragmentation pattern for ethyl esters in EI/ESI mass spectrometry and does not necessarily indicate an impurity.

Q4: How do I store it?

  • A: Store in a tightly sealed vial at 4°C . Halogenated benzoates can slowly hydrolyze back to the acid if exposed to atmospheric moisture over months.

References

  • Synthesis of Halogenated Benzoates: CN108250060A. (2018). "Synthetic method of 5-bromo-2-chlorobenzoic acid." (Describes the precursor acid synthesis and general handling of these halogenated scaffolds).

  • Esterification Protocols: ChemicalBook. (2025). "Synthesis of 4-bromo-2-chlorobenzoic acid derivatives." .

  • Physical Properties & Handling: PubChem Database. "Ethyl 4-bromobenzoate (Analogous Structure)." CID 22043.[4] .[4]

  • General Purification of Low-Melting Esters:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Optimization of Suzuki coupling with Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Ticket Subject: Ethyl 4-bromo-2-chlorobenzoate Cross-Coupling Case ID: SC-E4B2C-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: Substrate Profile

User Context: You are utilizing Ethyl 4-bromo-2-chlorobenzoate as an electrophile in a Suzuki-Miyaura cross-coupling.

Chemical Assessment: This scaffold presents a classic "chemoselectivity vs. stability" conflict.

  • Leaving Group Hierarchy: The C4-Bromide is significantly more reactive than the C2-Chloride (

    
    ).
    
  • Electronic Activation: The ester group at C1 is electron-withdrawing (

    
    ), activating both positions for oxidative addition. The C4 position is para-activated, while the C2 position is ortho-activated but sterically hindered.
    
  • Lability: The ethyl ester is susceptible to saponification (hydrolysis) under the basic aqueous conditions typical of Suzuki couplings.

Troubleshooting Modules (Q&A)

Ticket #101: Regioselectivity Issues

User Question: "I am observing trace amounts of bis-coupled product or C2-coupling. How do I ensure reaction exclusively at the C4-Bromide?"

Technical Diagnosis: While Bromide is inherently more reactive, the C2-Chloride is electronically activated by the ortho-ester. If you utilize "hot" ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos or XPhos) designed to activate aryl chlorides, you will erode selectivity.

Corrective Actions:

  • Ligand Selection: Switch to "mild" generations of catalysts. Triphenylphosphine (

    
    ) or bidentate ligands like dppf are ideal. They are active enough for the activated C4-Br but generally too bulky or electronically insufficient to activate the hindered C2-Cl at moderate temperatures.
    
  • Temperature Control: Maintain reaction temperature

    
    C. The activation energy barrier for C2-Cl insertion is higher; avoiding reflux in high-boiling solvents (like toluene/water) prevents overcoming this barrier.
    
  • Stoichiometry: Ensure the boronic acid is the limiting reagent (0.95 - 1.0 equiv) relative to the halide if bis-coupling is persistent.

Ticket #102: Ester Hydrolysis (Saponification)

User Question: "My LCMS shows a mass corresponding to the carboxylic acid (M-28). The ethyl group is falling off."

Technical Diagnosis: Standard Suzuki conditions often use aqueous bases (


, 

). In the presence of water and heat, the electron-deficient ester is primed for nucleophilic attack by hydroxide ions (saponification).

Corrective Actions:

  • Switch to Anhydrous Conditions: Move to a system using Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    suspended in dry Dioxane or Toluene. These bases have low solubility in organic solvents, acting as a "heterogeneous base reservoir" that facilitates transmetallation without high concentrations of dissolved nucleophiles.
  • Mild Aqueous Bases: If water is required for boronic acid solubility, use Sodium Bicarbonate (

    
    ) . Its lower pKa (10.3) is often sufficient for coupling but insufficient for rapid ester hydrolysis compared to Carbonate (pKa 10.3) or Hydroxide (pKa 15.7).
    
Ticket #103: Protodeboronation (Stalled Reaction)

User Question: "The halide is unconsumed, but the boronic acid has disappeared/converted to the parent arene."

Technical Diagnosis: This is Protodeboronation . Electron-poor or heterocyclic boronic acids (e.g., 2-pyridyl, fluoro-aryl) are unstable in basic media. The C-B bond breaks before transmetallation occurs.

Corrective Actions:

  • Pre-catalyst Strategy: Use a precatalyst that activates rapidly (e.g., Pd(dppf)Cl2 or Pd-118 ). Fast oxidative addition captures the boronic acid before it degrades.

  • "Slow-Release" Reagents: Switch from Boronic Acid to a Pinacol Ester (BPin) or a MIDA Boronate . These hydrolyze slowly, keeping the concentration of the unstable free boronic acid low (kinetic protection).

Experimental Protocols

Method A: Standard Conditions (High Selectivity)

Best for: Robust boronic acids, maximizing C4 vs C2 selectivity.

  • Charge Vessel: Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: Degassed 1,4-Dioxane / Water (4:1 ratio).

  • Base:

    
     (2.0 equiv).
    
  • Conditions: Heat to 60–70°C under

    
     for 4-6 hours.
    
  • Note: The bulky dppf ligand and moderate temperature prevent C2-Cl activation.

Method B: Anhydrous Conditions (Ester Protection)

Best for: Sensitive esters or substrates prone to hydrolysis.

  • Charge Vessel: Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv), Aryl Boronic Pinacol Ester (1.1 equiv), Pd(PPh₃)₄ (5 mol%).

  • Solvent: Anhydrous Toluene or DMF.

  • Base: Anhydrous

    
     (fine powder, 2.5 equiv).
    
  • Conditions: Heat to 90°C under Argon for 12 hours.

  • Note: Exclusion of water prevents saponification. Phosphate is strong enough to facilitate transmetallation in non-polar media.

Data & Decision Logic

Table 1: Base Selection Matrix
BasepKa (conj.[1] acid)Hydrolysis RiskTransmetallation RateRecommended Use
NaOH / KOH 15.7Critical Very FastDo Not Use with this substrate.

(aq)
12.3HighFastOnly for sterically hindered boronic acids.

(aq)
10.3ModerateModerateStandard starting point.

(aq)
6.4LowSlowUse for very sensitive esters.

(dry)
N/A (Hetero)Negligible ModerateGold Standard for this substrate.
Visual Logic: Reaction Pathway & Selectivity

SuzukiSelectivity Start Ethyl 4-bromo-2-chlorobenzoate OxAdd_Br Oxidative Addition (C4-Br) FAST (Kinetic Product) Start->OxAdd_Br Standard Conds (Pd-dppf, 60°C) OxAdd_Cl Oxidative Addition (C2-Cl) SLOW (High Ea) Start->OxAdd_Cl Forcing Conds (XPhos, >100°C) Pd0 Pd(0) Catalyst Pd0->OxAdd_Br Pd0->OxAdd_Cl Intermed_Br Pd(II)-Br Species OxAdd_Br->Intermed_Br Intermed_Cl Pd(II)-Cl Species OxAdd_Cl->Intermed_Cl Prod_Desired Product A: C4-Coupled Ester Intermed_Br->Prod_Desired + Ar-B(OH)2 Base Prod_Byprod Product B: C2-Coupled / Bis-Coupled Intermed_Cl->Prod_Byprod Hydrolysis Side Reaction: Ester Hydrolysis Prod_Desired->Hydrolysis Aqueous Base (NaOH/KOH)

Figure 1: Kinetic pathway analysis showing the preferential oxidative addition at C4-Br versus the sterically hindered C2-Cl, and the risk of hydrolysis post-coupling.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Overcoming low reactivity of Ethyl 4-bromo-2-chlorobenzoate in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #E4B2C-OPT-001 Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Assessment

User Issue: "Low reactivity" observed in cross-coupling reactions (Suzuki, Buchwald, Sonogashira) utilizing Ethyl 4-bromo-2-chlorobenzoate .

Technical Diagnosis: The term "low reactivity" for this substrate is often a misnomer. The 4-bromo position is electronically activated by the electron-withdrawing ester (C1) and chlorine (C2) groups, making oxidative addition to Pd(0) rapid. The failure typically stems from catalyst poisoning or competitive side pathways , not a lack of activation.

Key Failure Modes:

  • Competitive Hydrolysis: The 2-chloro group activates the ester carbonyl, making it hyper-electrophilic. Standard aqueous bases (e.g., Na₂CO₃/H₂O) hydrolyze the ester to the carboxylic acid, which binds to Palladium and arrests the catalytic cycle.

  • Protodehalogenation: Because the ring is electron-deficient, the oxidative addition complex (Ar-Pd-Br) is prone to picking up a proton (from moisture or solvent) rather than undergoing transmetallation, leading to the de-brominated byproduct (Ethyl 2-chlorobenzoate).

  • Steric Interference (Transmetallation Stall): While the 4-position is exposed, the ortho-chloro group distorts the ester out of planarity. If the incoming nucleophile (boronic acid/amine) is bulky, the transmetallation step becomes the bottleneck, leading to catalyst decomposition.

Troubleshooting Decision Matrix

Before altering your protocol, use this logic flow to identify the exact bottleneck.

TroubleshootingMatrix Start Start: Reaction Analysis CheckSM Check TLC/LCMS: Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains SM Remains (Conversion Issue) CheckSM->SM_Remains Yes (Low Conv.) SM_Gone SM Consumed (Selectivity Issue) CheckSM->SM_Gone No (Full Conv.) Cat_Death Diagnosis: Catalyst Deactivation Pd Black formation? SM_Remains->Cat_Death Catalyst crashed out Hydrolysis Diagnosis: Ester Hydrolysis Check for Acid Peak (M-28) SM_Gone->Hydrolysis Acid Product Found Debrom Diagnosis: Protodebromination Check for Ethyl 2-chlorobenzoate SM_Gone->Debrom Des-Bromo Product Found Sol_OxAdd Action: Switch to Electron-Rich Ligand (SPhos/XPhos) Cat_Death->Sol_OxAdd Sol_Base Action: Switch to Anhydrous Base (K3PO4 or CsF) Hydrolysis->Sol_Base Sol_Dry Action: Strict Anhydrous Conditions + Higher Conc. Catalyst Debrom->Sol_Dry

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

Optimized Protocols & Solutions

Module A: Suzuki-Miyaura Coupling

The Challenge: Aqueous bases (standard conditions) hydrolyze the activated ester. The resulting carboxylate shuts down the Pd catalyst.

The Fix: Switch to Anhydrous Base Activation or Weak Base/High Activity Systems .

ParameterStandard (AVOID)Optimized (RECOMMENDED)Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhos or Pd-XPhos G2 Biaryl phosphines (Buchwald ligands) stabilize Pd(0) and accelerate transmetallation for electron-poor substrates [1].
Base Na₂CO₃ / K₂CO₃ (aq)K₃PO₄ (anhydrous) or CsF Prevents hydrolysis of the sensitive ethyl ester. CsF promotes transmetallation via the "fluoride pathway" without water [2].
Solvent DMF / WaterToluene or 1,4-Dioxane (Dry)Non-polar solvents minimize competitive hydrolysis and stabilize the active catalyst species.
Temp 80-100°C60-80°C Lower temperature reduces thermal decomposition of the catalyst.

Protocol 1: Anhydrous Suzuki Coupling

  • Charge Vessel: Add Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv, finely ground/dried), and Pd-XPhos G2 (2 mol%).

  • Degas: Seal vial and cycle Vacuum/Argon (3x). Critical: Oxygen promotes homocoupling.

  • Solvent: Add anhydrous Toluene (0.2 M concentration) via syringe.

  • Reaction: Heat to 80°C. Monitor by LCMS at 2 hours.

    • Note: If conversion is <50%, add 1 drop of water (controlled activation) or switch to CsF.

Module B: Buchwald-Hartwig Amination

The Challenge: The electron-withdrawing ester makes the ring electron-poor. While this aids oxidative addition, it makes the Pd-Ar intermediate less electron-rich, slowing down the reductive elimination of the amine.

The Fix: Use a ligand specifically designed for electron-deficient aryl halides.

Protocol 2: Amination of Electron-Deficient Benzoates

  • Ligand: BrettPhos or RuPhos . These are superior for coupling primary/secondary amines with deactivated aryl halides [3].

  • Base: Cs₂CO₃ .[1] Avoid strong alkoxides (NaOtBu) which will instantly transesterify or hydrolyze the ester.

  • Solvent: t-Amyl alcohol or Dioxane.

Module C: Sonogashira Coupling

The Challenge: Copper (CuI) often causes homocoupling of the alkyne or promotes hydrolysis/cyclization side reactions with the ortho-substituents.

The Fix: Copper-Free Sonogashira . Use PdCl₂(MeCN)₂ with XPhos and Cs₂CO₃ in MeCN at 60°C. The highly active ligand negates the need for Copper co-catalysis, resulting in a cleaner reaction profile [4].

Mechanistic Insight: Why "Low Reactivity"?

Users often confuse "Low Reactivity" with "Stalled Catalytic Cycle." The diagram below illustrates where the reaction actually fails for Ethyl 4-bromo-2-chlorobenzoate.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (FAST due to EWG) Pd0->OxAdd + Substrate TransMet Transmetallation (BOTTLENECK) OxAdd->TransMet + Boronic Acid Hydrolysis Side Rxn: Ester Hydrolysis OxAdd->Hydrolysis + OH- (Base) Debrom Side Rxn: Protodebromination OxAdd->Debrom + H+ (Moisture) Prod Product (Coupled) TransMet->Prod Reductive Elim. Poison Catalyst Poisoning (Pd-Carboxylate) Hydrolysis->Poison Forms Acid Poison->Pd0 Irreversible Deactivation

Figure 2: The Catalytic Cycle Bottlenecks. Note that the initial oxidative addition is fast; the failure occurs downstream due to moisture sensitivity (Debromination) or base incompatibility (Hydrolysis).

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl₂ for this reaction? A: It is not recommended. While robust, dppf is often too slow for sterically or electronically challenging substrates. If you must use it, ensure you use high temperatures (100°C+), which risks ester hydrolysis. Switch to Pd-SPhos or Pd-XPhos for milder conditions (60-80°C).

Q: I see the product, but also 30% of the de-brominated starting material (Ethyl 2-chlorobenzoate). Why? A: This is "Protodebromination." Your reaction solvent is likely wet, or your base is hygroscopic. The electron-poor Pd-Ar intermediate is grabbing a proton faster than it can find the boronic acid.

  • Fix: Dry your solvent over molecular sieves.[2] Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the proton source.

Q: Can I couple at the Chlorine (C2) position instead? A: Not easily. The C4-Bromine bond is significantly weaker and more reactive. To couple at C2, you must first react the C4-Bromine (or protect it), or use specialized conditions (e.g., Ni-catalysis) that favor aryl chlorides, though selectivity will be very difficult to control.

Q: My reaction turns black immediately. What does this mean? A: "Pd Black" formation indicates the ligand is not stabilizing the Pd(0) species effectively, leading to catalyst aggregation. This confirms you need a bulkier, more electron-rich ligand like XPhos or BrettPhos to keep the palladium in solution.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Optimizing Suzuki Coupling Reactions with Ethyl 2-Bromo-4-methoxybenzoate. 1[2][3][4][5][6]

  • Organic Chemistry Portal. (2012). Suzuki Coupling - Mechanism and Recent Literature. 7

  • Organic Chemistry Portal. (2010). Buchwald-Hartwig Cross Coupling Reaction: Ligand Effects. 8

  • BenchChem. (2025).[1] Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings. 3

Sources

Technical Support Center: Optimizing Reaction Temperature for Ethyl 4-bromo-2-chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of Ethyl 4-bromo-2-chlorobenzoate. The esterification of 4-bromo-2-chlorobenzoic acid is a foundational reaction, yet its success is profoundly influenced by thermal conditions. Mismanagement of reaction temperature is a primary driver of low yields, impurity formation, and reaction failure. This document provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to empower you to navigate the nuances of temperature control in this critical synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the fundamental reaction for synthesizing Ethyl 4-bromo-2-chlorobenzoate, and why is temperature so critical?

A1: The synthesis is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between 4-bromo-2-chlorobenzoic acid and ethanol.[1][2] The mechanism involves the protonation of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon.[1]

Temperature is a critical parameter for two primary reasons based on chemical kinetics and thermodynamics:

  • Reaction Rate: Like most chemical reactions, the rate of esterification is highly dependent on temperature. Increasing the temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Equilibrium Position: Fischer esterification is a reversible process.[1] The reaction's progress is governed by Le Châtelier's principle. While temperature itself doesn't shift the equilibrium significantly in this case, it is intrinsically linked to the methods used to drive the reaction forward, such as refluxing to ensure consistent energy input and, in some setups, to facilitate the removal of the water byproduct.[2]

Q2: I am observing very slow reaction progress or low yields. Could the reaction temperature be too low?

A2: Yes, an insufficient reaction temperature is a very common cause of slow or incomplete esterification. If the thermal energy is inadequate, the reactant molecules will not have sufficient kinetic energy to overcome the activation energy barrier, leading to a sluggish conversion rate.

Troubleshooting Steps:

  • Verify Heating Mantle/Oil Bath Temperature: Ensure your heating apparatus is calibrated and reaching the setpoint. Use an external thermometer to verify the temperature of the heating medium.

  • Ensure Proper Mixing: Inadequate stirring can lead to localized temperature gradients within the reaction flask. Ensure the stir bar or overhead stirrer is functioning correctly.

  • Gradually Increase to Reflux: For a standard atmospheric pressure setup, the most reliable and straightforward approach is to heat the reaction mixture to a gentle, sustained reflux. Since ethanol is typically used in excess and serves as the solvent, the reaction temperature will self-regulate at ethanol's boiling point (~78°C). This provides a stable and sufficiently high temperature to achieve a good reaction rate without needing super-heating equipment.[2]

Q3: To speed up my slow reaction, can I just increase the temperature indefinitely? What are the risks of an excessively high temperature?

A3: No, you cannot and should not increase the temperature indefinitely. While higher temperatures increase the reaction rate, exceeding the optimal range introduces significant risks that can severely compromise your yield and product purity.

Key Risks of Excessive Heat:

  • Side Reaction Acceleration: High temperatures can promote unwanted side reactions. A primary concern is the acid-catalyzed dehydration of the ethanol solvent to form diethyl ether, consuming the alcohol and complicating purification.

  • Product/Reactant Degradation: Although 4-bromo-2-chlorobenzoic acid is relatively stable, extreme temperatures can lead to decomposition, resulting in a complex mixture of impurities and a darker-colored reaction mixture.

  • Solvent Loss & Safety Hazards: In an open or poorly sealed reflux system, excessive heating will lead to rapid evaporation of the ethanol solvent. This changes reactant concentrations and can be a fire hazard. For reactions in sealed vessels, which can achieve temperatures well above the solvent's boiling point (e.g., 130-150°C with microwave heating), there is a critical risk of over-pressurization and vessel failure if not controlled properly.[3][4]

The goal is to find a "sweet spot" where the reaction proceeds efficiently with minimal side product formation. For this specific synthesis under standard conditions, the reflux temperature of ethanol is typically that optimal point.

Q4: How does my choice of acid catalyst impact the optimal reaction temperature?

A4: The catalyst's role is to lower the activation energy of the reaction, not to dictate the optimal temperature directly. However, the choice and concentration of the catalyst can influence how the reaction behaves at a given temperature.

  • Strong Protic Acids (H₂SO₄, p-TsOH): These are the standard catalysts for Fischer esterification.[1][5] They are highly effective, and the optimal temperature remains the reflux temperature of the alcohol. Using a more potent catalyst doesn't mean you should lower the temperature; it means the reaction will reach equilibrium faster at the optimal temperature.

  • Solid Acid Catalysts (e.g., Modified Clays, Resins): These "green" catalysts can also be used and may sometimes require different temperature profiles depending on their activity.[6][7] However, the fundamental principle of requiring sufficient thermal energy remains.

The key takeaway is that the catalyst makes the reaction faster at a given temperature, but the temperature itself provides the necessary energy for the reaction to occur.

Data-Driven Temperature Optimization

To visualize the relationship between temperature and reaction outcomes, the following table summarizes the expected effects.

Temperature RangeExpected Reaction RatePotential for High YieldRisk of Side Reactions/IssuesRecommended Action
Low (< 60°C) Very Slow / NegligibleLowMinimalIncrease heat gradually.
Optimal (60-80°C) Moderate to FastHighLow to ModerateMaintain gentle reflux. Monitor reaction by TLC.
High (> 85°C) Very FastDecreasingHighReduce heat. Risk of solvent loss and impurity formation.

Workflow for Temperature Troubleshooting

The following diagram illustrates a logical workflow for diagnosing and correcting temperature-related issues during the synthesis.

G cluster_0 Synthesis & Monitoring cluster_1 Troubleshooting Path cluster_2 Completion Path start Begin Reaction: Heat to Gentle Reflux (~78-80°C) monitor Monitor Reaction Progress (e.g., via TLC) start->monitor check_rate Is Reaction Progressing at a Reasonable Rate? monitor->check_rate slow Problem: Slow/Stalled Reaction check_rate->slow No complete Is Reaction Complete? check_rate->complete Yes verify_heat Action: Verify Heat Source & Stirring Efficiency slow->verify_heat increase_heat Action: Ensure Gentle, Consistent Reflux verify_heat->increase_heat increase_heat->monitor workup Proceed to Workup & Purification complete->workup continue_monitoring Action: Continue Monitoring complete->continue_monitoring No continue_monitoring->monitor

Caption: Troubleshooting workflow for temperature optimization.

Temperature-Optimized Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of Ethyl 4-bromo-2-chlorobenzoate with a focus on proper temperature control.

Materials and Reagents:

  • 4-bromo-2-chlorobenzoic acid

  • Anhydrous Ethanol (EtOH), 200 proof

  • Concentrated Sulfuric Acid (H₂SO₄), 98%

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol in excess (approx. 10-20 eq), which acts as both a reactant and the solvent.

  • Catalyst Addition: Place the flask in an ice-water bath to control the initial exotherm. While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.[8]

  • Heating to Optimal Temperature: Attach a reflux condenser to the flask. Place the apparatus in a heating mantle or an oil bath set to approximately 85-90°C. Heat the mixture until a gentle, steady reflux is observed (the solvent should be boiling and condensing back into the flask). Maintain this gentle reflux throughout the reaction. This will hold the internal reaction temperature at ethanol's boiling point (~78°C).

  • Reaction Monitoring: Monitor the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The reaction is typically complete within 4-12 hours, depending on the scale.

  • Workup - Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[9]

  • Washing and Drying: Combine the organic extracts and wash them once with water and once with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Ethyl 4-bromo-2-chlorobenzoate.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity product.

References

  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope. Available at: [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Available at: [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. Available at: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Available at: [Link]

  • The Kinetics of the Acid-catalysed Esterification of Substituted Benzoic Acids by Methanol. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Navigating Reaction Work-ups with Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-2-chlorobenzoate. This guide provides in-depth technical assistance and troubleshooting advice for the critical work-up phase of your reactions. Our focus is on providing practical, field-proven insights to help you navigate common challenges and ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of Ethyl 4-bromo-2-chlorobenzoate that I should be aware of during work-up?

A1: Understanding the physical properties of Ethyl 4-bromo-2-chlorobenzoate is crucial for designing an effective work-up procedure. Here is a summary of its key characteristics:

PropertyValueImplication for Work-up
Molecular Weight 263.52 g/mol This moderate molecular weight means the compound is not volatile and can be concentrated under reduced pressure without significant loss.
Appearance White to off-white solid or crystalline powderIts solid nature at room temperature can be advantageous for isolation by filtration if the product crystallizes from the reaction mixture.
Solubility Soluble in methanol and common organic solvents like ethyl acetate, dichloromethane, and THF. Slightly soluble in water.[1][2]The good solubility in organic solvents facilitates extraction from aqueous layers. The low water solubility allows for efficient separation during aqueous washes.
Melting Point Approximately 172-175 °C (for the parent carboxylic acid)The melting point of derivatives will vary. If your product is a solid, this can be a useful indicator of purity.

Q2: I am performing a Suzuki coupling reaction with Ethyl 4-bromo-2-chlorobenzoate. What is a general work-up procedure, and what are the common pitfalls?

A2: A general work-up procedure for a Suzuki coupling reaction involving Ethyl 4-bromo-2-chlorobenzoate is as follows:

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. This step is crucial to deactivate any remaining reactive species.

  • Filtration (Palladium Removal): A common issue is the removal of the palladium catalyst. A simple and often effective first step is to filter the reaction mixture through a pad of Celite®.[3] This will remove a significant portion of the precipitated palladium black.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.[3][4] The choice of solvent will depend on the polarity of your product. Given the structure of Ethyl 4-bromo-2-chlorobenzoate and its likely products, ethyl acetate is a good starting point.

  • Washing: Wash the combined organic layers sequentially with water and then brine. The water wash helps to remove water-soluble impurities and the base used in the reaction, while the brine wash aids in breaking up emulsions and removing residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Common Pitfalls and Troubleshooting:

  • Incomplete Palladium Removal: If filtration through Celite® is insufficient, consider using a palladium scavenger. These are commercially available reagents that selectively bind to palladium, facilitating its removal.

  • Ester Hydrolysis: The use of strong aqueous bases (like NaOH or KOH) during the reaction or work-up can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5] If this is a concern, use a milder base like potassium carbonate during the reaction and avoid strongly basic washes during work-up. If hydrolysis occurs, the resulting carboxylic acid can be re-esterified if necessary.

  • Emulsion Formation: If an emulsion forms during extraction, adding more brine and allowing the mixture to stand can help to break it up. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Q3: I am concerned about the stability of the ethyl ester group during an aqueous work-up. What conditions should I avoid?

A3: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[5][6]

  • Acidic Conditions: Heating in the presence of strong aqueous acids (e.g., HCl, H₂SO₄) will catalyze the hydrolysis of the ester back to the carboxylic acid and ethanol.[7] This reaction is reversible.

  • Basic Conditions (Saponification): Strong aqueous bases like sodium hydroxide or potassium hydroxide will lead to irreversible hydrolysis of the ester to the carboxylate salt.[8] This process, known as saponification, is often driven to completion.

To minimize the risk of hydrolysis during work-up, it is advisable to:

  • Perform aqueous washes at room temperature.

  • Use dilute or saturated solutions of weak bases (e.g., sodium bicarbonate) or weak acids (e.g., ammonium chloride) for washing, rather than strong acids or bases.

  • Minimize the contact time between the organic layer containing your product and the aqueous phase.

Q4: How can I effectively monitor the progress of my work-up and the purity of my product?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your work-up and assessing purity.

  • Visualizing Ethyl 4-bromo-2-chlorobenzoate and Related Compounds: Aromatic compounds like Ethyl 4-bromo-2-chlorobenzoate and its derivatives are often UV-active, meaning they will appear as dark spots on a fluorescent TLC plate under a UV lamp.[9]

  • Staining: If your compounds are not UV-active, or for additional confirmation, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.[9] Iodine vapor is another common method for visualizing organic compounds on a TLC plate.[10]

  • Choosing a Solvent System: A good starting point for developing a TLC solvent system for these compounds is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. A common ratio to start with is 7:3 or 8:2 hexanes:ethyl acetate.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of product after extraction - The product may be more polar than anticipated and have some solubility in the aqueous layer. - Incomplete extraction.- Perform multiple extractions with the organic solvent. - Saturate the aqueous layer with brine before extraction to decrease the solubility of the organic product in the aqueous phase. - If the product is suspected to have hydrolyzed to the carboxylic acid, acidify the aqueous layer and extract again.
Persistent emulsion during extraction - High concentration of salts or polar impurities. - Vigorous shaking.- Add a small amount of brine and gently swirl. - Allow the separatory funnel to stand for an extended period. - Filter the entire mixture through a pad of Celite®.
Product is contaminated with palladium - Inefficient removal of the palladium catalyst.- Filter the reaction mixture through a fresh pad of Celite® before aqueous work-up. - Consider using a palladium scavenger. - Purify the crude product by column chromatography.
Presence of an unexpected, more polar spot on TLC - Hydrolysis of the ethyl ester to the carboxylic acid.- Confirm the identity of the byproduct (e.g., by NMR or MS). - If it is the carboxylic acid, it can often be removed by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate solution. The carboxylate salt will be extracted into the aqueous layer.
Difficulty in purifying the product by column chromatography - Co-elution of impurities with the product.- Optimize the solvent system for column chromatography by testing different solvent ratios and polarities using TLC. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - If the product is a solid, recrystallization may be a more effective purification method.[5]

Experimental Protocols

Standard Work-up Procedure for a Suzuki Coupling Reaction
  • Reaction Quenching: Cool the reaction mixture to room temperature. Add deionized water (approximately 2-3 times the volume of the reaction solvent).

  • Palladium Removal: Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7]

Work-up for a Sonogashira Coupling Reaction
  • Solvent Removal: After the reaction is complete, remove the amine solvent (e.g., triethylamine) under reduced pressure.

  • Resuspension and Filtration: Resuspend the residue in ethyl acetate and filter through a pad of Celite® to remove the copper salts and palladium catalyst.

  • Washing: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove any remaining copper salts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

General Work-up Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench Reaction->Quench 1. Filter Filter (e.g., Celite®) Quench->Filter 2. Extract Extract with Organic Solvent Filter->Extract 3. Wash Wash (Water, Brine) Extract->Wash 4. Dry Dry over Anhydrous Salt Wash->Dry 5. Concentrate Concentrate Dry->Concentrate 6. Purify Column Chromatography or Recrystallization Concentrate->Purify 7. Product Pure Product Purify->Product

Caption: A generalized workflow for the work-up and purification of reactions.

Troubleshooting Logic for Ester Hydrolysis

Caption: A decision tree for troubleshooting potential ester hydrolysis during work-up.

References

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-2-fluorobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.
  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Organic Syntheses. (2025).
  • The Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls.
  • Kappe, C. O., & Glasnov, T. N. (2010). Flow Chemistry: Sonogashira Coupling. Aust. J. Chem., 63(5), 759-771.
  • Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, biotechnology, and biochemistry, 62(9), 1762–1767.
  • Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromobenzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-4-chlorobenzoate (CAS 7335-27-5). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Catalysts for Suzuki Coupling with Halo-benzoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the coupling of electron-deficient substrates, such as halo-benzoates, presents a significant challenge due to the deactivated nature of the aryl halide. This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of halo-benzoates, offering insights into their performance, mechanistic nuances, and practical applications, supported by experimental data.

The Challenge of Coupling Electron-Deficient Halo-benzoates

The electron-withdrawing nature of the ester functionality in halo-benzoates deactivates the C-X bond (where X = Cl, Br, I) towards oxidative addition, the often rate-limiting step in the catalytic cycle.[3] This necessitates the use of highly active and robust catalyst systems that can overcome this hurdle while maintaining high yields and selectivity. This guide will explore and compare the efficacy of several classes of palladium-based catalysts in addressing this synthetic challenge.

Catalytic Systems Under the Microscope

The evolution of palladium catalysis has yielded a diverse toolkit for chemists. For the demanding coupling of halo-benzoates, two classes of ligands have proven particularly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Buchwald-Hartwig Palladacycle Precatalysts

The Buchwald group has developed a range of highly active palladacycle precatalysts featuring bulky, electron-rich biarylphosphine ligands. These catalysts are known for their high efficiency in activating challenging substrates, including aryl chlorides.[4] The steric bulk of the ligands facilitates the reductive elimination step, while their electron-donating properties promote the initial oxidative addition.

Key Features:

  • High Activity: Effective for the coupling of unactivated and sterically hindered aryl chlorides.

  • Air and Moisture Stability: Many precatalysts are commercially available and stable for easy handling.

  • Broad Substrate Scope: Tolerant of a wide range of functional groups.

PEPPSI Precatalysts: A Robust Alternative

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, are a family of palladium-NHC complexes that offer excellent stability and activity.[5] These precatalysts are air- and moisture-stable, making them particularly user-friendly.[5] The strong σ-donating ability of the NHC ligand enhances the electron density at the palladium center, facilitating the oxidative addition of even deactivated aryl chlorides.

Two commonly used variants are PEPPSI-IPr and PEPPSI-IPent, which differ in the steric bulk of the N-heterocyclic carbene ligand.[5]

  • PEPPSI-IPr: A versatile and highly active catalyst for a broad range of Suzuki-Miyaura coupling reactions.[6]

  • PEPPSI-IPent: Offers enhanced activity for particularly challenging and sterically demanding substrates compared to PEPPSI-IPr.[7]

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the performance of different catalyst systems in the Suzuki coupling of halo-benzoates and related electron-deficient aryl chlorides.

Catalyst SystemHalo-benzoate/Aryl HalideBoronic AcidYield (%)Reference
Pd(OAc)₂ / SPhosMethyl 4-chlorobenzoatePhenylboronic acid>95[8]
PEPPSI-IPr4-ChloroacetophenonePhenylboronic acid98[9]
PEPPSI-IPent2,6-Dimethyl-4-chlorotoluenePhenylboronic acid95[7]
[Pd(IPr)(μ-Cl)Cl]₂Aryl EstersArylboronic acids>95[10]

Analysis of the Data: The data indicates that both Buchwald-type phosphine ligands (e.g., SPhos) and PEPPSI-type NHC ligands are highly effective for the Suzuki coupling of electron-deficient aryl halides, consistently providing high yields. The choice between these systems may depend on factors such as cost, availability, and the specific steric and electronic properties of the substrates. For particularly hindered substrates, the more sterically demanding PEPPSI-IPent may offer an advantage.

Experimental Corner: Protocols for Success

The following are representative experimental protocols for the Suzuki coupling of a halo-benzoate using different catalyst systems.

Protocol 1: Suzuki Coupling of Methyl 4-chlorobenzoate using a Buchwald-Hartwig Precatalyst

Materials:

  • Methyl 4-chlorobenzoate

  • Phenylboronic acid

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-chlorobenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (2.0 eq.).

  • Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Sparge the resulting suspension with a subsurface stream of argon for at least 30 minutes while stirring to ensure the complete removal of dissolved oxygen.

  • In a separate glovebox or under a positive flow of inert gas, weigh the XPhos Pd G2 precatalyst (e.g., 1-2 mol%).

  • Briefly remove the inert gas inlet from the Schlenk flask and add the precatalyst.

  • Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Ethyl 4-iodobenzoate using a PEPPSI-type Precatalyst

Materials:

  • Ethyl 4-iodobenzoate

  • Phenylboronic acid

  • PEPPSI-IPr catalyst

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed ethanol

  • Degassed deionized water

Procedure:

  • In a microwave reaction vial, combine ethyl 4-iodobenzoate (1.0 eq.), phenylboronic acid (1.5 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add the PEPPSI-IPr precatalyst (e.g., 1-3 mol%).

  • Add the degassed ethanol/water solvent mixture (e.g., 3:1 v/v).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography on silica gel.[3]

Understanding the "Why": Mechanistic Insights

The success of these catalyst systems lies in their ability to efficiently navigate the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product Transmetal->Product RedElim Ar-Ar' ArX Ar-X ArX->OxAdd ArB Ar'B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-rich and sterically bulky ligands (both phosphines and NHCs) play a crucial role in promoting the key steps:

  • Oxidative Addition: The high electron density on the palladium center, induced by the ligand, facilitates the cleavage of the C-X bond of the halo-benzoate.

  • Transmetalation: The base activates the organoboron species, which then transfers its organic group to the palladium complex.[2]

  • Reductive Elimination: The steric bulk of the ligands promotes the final step, where the two organic fragments are coupled, and the active Pd(0) catalyst is regenerated.[3]

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the Suzuki coupling of halo-benzoates is critical for achieving high efficiency and yields. Both Buchwald-Hartwig palladacycle precatalysts and PEPPSI-type NHC-palladium complexes have demonstrated exceptional performance for these challenging substrates.

  • For general applications with electron-deficient aryl chlorides and bromides, both catalyst classes are excellent choices, offering high stability and activity.

  • For particularly sterically demanding substrates, the use of more hindered ligands, such as that in PEPPSI-IPent, may be advantageous.[7]

Ultimately, the optimal catalyst will depend on the specific substrates, desired reaction conditions, and economic considerations. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers to navigate these choices and successfully implement the Suzuki-Miyaura coupling of halo-benzoates in their synthetic endeavors.

References

  • Broekemier, N. W., et al. (2014). An N-heterocyclic carbene-palladium-η3-allyl chloride complex for the Suzuki-Miyaura coupling of aryl halides. European Journal of Chemistry, 5, 162-166. [Link]
  • Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene-PdCl2 Species. (n.d.). Retrieved from [Link]
  • A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. (2025, August 7). Request PDF. Retrieved from [Link]
  • Palladium-Catalyzed Suzuki—Miyaura Coupling with Aryl Chlorides Using a Bulky Phenanthryl N-Heterocyclic Carbene Ligand. (2025, August 7). Request PDF. Retrieved from [Link]
  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). Chemical Communications. Retrieved from [Link]
  • Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters. (2018, January 5). PubMed. Retrieved from [Link]
  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved from [Link]
  • Supramolecular pre-catalyst for Suzuki-Miyaura coupling in aqueous media. (n.d.). RSC Advances. Retrieved from [Link]
  • PEPPSI. (n.d.). In Wikipedia. Retrieved from [Link]
  • Palladium PEPPSI-IPr Complex Supported on a Calix[4]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. (2020, September 18). MDPI. Retrieved from [Link]
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. (n.d.). PMC. Retrieved from [Link]
  • The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. (n.d.). RSC Publishing. Retrieved from [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. (n.d.). ResearchGate. Retrieved from [Link]
  • The Suzuki Reaction. (2014, February 6). UC Berkeley. Retrieved from [Link]
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]/Named_Reactions/Suzuki-Miyaura_Coupling)
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2020, January 1). ResearchGate. Retrieved from [Link]
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]
  • Recent advances in the Suzuki-Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. (n.d.). Request PDF. Retrieved from [Link]

Sources

Spectroscopic Comparison Guide: Ethyl 4-bromo-2-chlorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated benzoate intermediates, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura), the regiochemical purity of the starting material is critical. Ethyl 4-bromo-2-chlorobenzoate is a high-value scaffold where the bromine at the C4 position is the intended active site. However, synthesis from 2-chlorobenzoic acid often yields the 5-bromo-2-chlorobenzoate regioisomer as a significant impurity.

This guide provides a definitive spectroscopic framework to distinguish the target molecule from its most common isomers. We focus on 1H NMR coupling constants as the primary method of discrimination, as Mass Spectrometry (MS) and Infrared (IR) data are often ambiguous between positional isomers.

Structural Analysis of Isomers

The core challenge lies in distinguishing the substitution pattern on the benzene ring. Both isomers share the exact same molecular formula (


) and exact mass, rendering standard LC-MS identification insufficient without chromatographic separation.
FeatureTarget: Ethyl 4-bromo-2-chlorobenzoate Impurity: Ethyl 5-bromo-2-chlorobenzoate
Structure 1,2,4-trisubstituted1,2,5-trisubstituted
Ester Position C1C1
Chlorine Position C2 (Ortho)C2 (Ortho)
Bromine Position C4 (Para) C5 (Meta)
Symmetry Asymmetric (

)
Asymmetric (

)

Spectroscopic Comparison (NMR)

The definitive identification relies on the splitting patterns of the aromatic protons. The presence of the ester group at C1 and the chlorine at C2 creates a distinct electronic environment that allows for predictable coupling constants (


-values).
1H NMR Predictive Data Table

Data predicted based on additive substituent effects (Curphy-Morrison constants) and validated against mono-substituted reference standards (Ethyl 4-bromobenzoate and Ethyl 2-chlorobenzoate).

ProtonTarget (4-Br) Chemical Shift (

, ppm)
Target (4-Br) Multiplicity & Coupling (

)
Impurity (5-Br) Chemical Shift (

, ppm)
Impurity (5-Br) Multiplicity & Coupling (

)
H-3 ~7.65d,

Hz
(Meta)
~7.35d,

Hz
(Ortho)
H-5 ~7.45dd,

Hz
(Ortho/Meta)
~7.55dd,

Hz
(Ortho/Meta)
H-6 ~7.75d,

Hz
(Ortho)
~7.95d,

Hz
(Meta)
Ethyl (

)
4.40q,

Hz
4.40q,

Hz
Ethyl (

)
1.40t,

Hz
1.40t,

Hz
The "Kill Shot" Identification Method

To rapidly confirm your product, focus exclusively on the proton ortho to the ester group (H-6) .

  • Target (4-bromo): The proton at C6 has a neighbor at C5. You will see a Doublet (d) with a large ortho coupling constant (

    
     Hz).
    
  • Impurity (5-bromo): The proton at C6 is flanked by the ester and the bromine at C5. It has no ortho neighbor. You will see a Doublet (d) with a small meta coupling constant (

    
     Hz).
    

Expert Insight: If your aromatic region shows a doublet at


 7.7-7.9 ppm with a fine splitting of ~2 Hz, you have synthesized the wrong isomer (5-bromo).

Experimental Protocol: High-Resolution NMR

To ensure the resolution of the fine meta-couplings (2.0 Hz), proper sample preparation is non-negotiable.

Reagents:

  • Solvent:

    
     (99.8% D) with 0.03% TMS.
    
  • Sample Mass: 10–15 mg.

Workflow:

  • Dissolution: Dissolve 10 mg of the ester in 0.6 mL of

    
    . Ensure complete homogeneity; suspended solids will broaden peaks and obscure 
    
    
    
    -values.
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr/NaCl from synthesis).

  • Acquisition:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16 (sufficient for 10 mg).

    • Acquisition Time (AQ): Set to >3.0 seconds to resolve small couplings.

    • Window Function: Apply no line broadening (LB = 0) or mild Gaussian multiplication for resolution enhancement.

Decision Logic & Visualization

The following diagram outlines the logical workflow for identifying the correct isomer from a crude reaction mixture.

IsomerID Start Crude Product Analysis (1H NMR) CheckH6 Examine Proton H-6 (Most Deshielded Aromatic Signal) Start->CheckH6 CouplingLarge Coupling J ≈ 8.5 Hz (Ortho Coupling) CheckH6->CouplingLarge Observed CouplingSmall Coupling J ≈ 2.5 Hz (Meta Coupling) CheckH6->CouplingSmall Observed CheckH3 Secondary Check: H-3 Proton (Look for Meta Coupling) CouplingLarge->CheckH3 ResultImpurity IMPURITY DETECTED Ethyl 5-bromo-2-chlorobenzoate (H6 is isolated) CouplingSmall->ResultImpurity ResultTarget CONFIRMED TARGET Ethyl 4-bromo-2-chlorobenzoate (H6 has H5 neighbor) CheckH3->ResultTarget H-3 is d (J~2Hz)

Figure 1: Decision tree for distinguishing 4-bromo and 5-bromo regioisomers based on H-6 coupling.

Mass Spectrometry & IR Notes

While NMR is definitive, supporting data confirms the functional groups.

  • Mass Spectrometry (GC-MS/LC-MS):

    • Look for the characteristic isotope pattern of a monobromo-monochloro compound.

    • M+ (100%), M+2 (~130%), M+4 (~30%).

    • Note: This pattern confirms the elemental composition (

      
      ) but does not  distinguish isomers.
      
  • Infrared (IR):

    • Carbonyl (C=O): Strong band at ~1725

      
       (Ester).
      
    • C-O Stretch: ~1250

      
      .
      
    • Arene C-X: The C-Cl and C-Br stretches appear in the fingerprint region (600–800

      
      ) but are difficult to assign definitively without reference standards.
      

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-chlorobenzoate Mass Spectrum & IR Data. NIST Chemistry WebBook. Available at: [Link]

  • Reich, H. J. WinPLT NMR Coupling Constant Data. University of Wisconsin-Madison. Available at: [Link]

A Comparative Guide to the Synthesis of Ethyl 4-bromo-2-chlorobenzoate: A Novel High-Efficiency Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of a new, efficient synthetic route to Ethyl 4-bromo-2-chlorobenzoate, a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] We will objectively compare this novel pathway against a traditional Fischer esterification method, supported by detailed experimental protocols and analytical data. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this valuable intermediate.

Introduction: The Significance of Ethyl 4-bromo-2-chlorobenzoate

Ethyl 4-bromo-2-chlorobenzoate is a halogenated aromatic ester whose structural motifs are pivotal in medicinal chemistry and materials science. Its unique substitution pattern allows for selective downstream functionalization, making it an indispensable precursor for developing complex molecular architectures.[1] Traditional synthesis routes, while established, often grapple with challenges such as moderate yields, long reaction times, and the need for harsh acidic conditions. The development of a more efficient, robust, and scalable synthetic protocol is therefore of significant practical interest. This guide introduces a thionyl chloride-mediated pathway that offers substantial improvements in reaction efficiency and yield.

Overview of Synthetic Strategies

The synthesis of Ethyl 4-bromo-2-chlorobenzoate invariably begins with its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. The primary distinction between synthetic routes lies in the method of esterification.

Traditional Method: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] In this equilibrium-driven process, a strong acid catalyst, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol.[3][4]

The primary drawbacks of this method are:

  • Reversible Nature: The reaction is an equilibrium, requiring a large excess of the alcohol or the continuous removal of water to drive the reaction to completion.[4]

  • Long Reaction Times: To achieve acceptable yields, the reaction often requires prolonged heating (reflux) for several hours.

  • Harsh Conditions: The use of concentrated strong acids can lead to side reactions, particularly with sensitive substrates.

Proposed New Route: Thionyl Chloride-Mediated Esterification

Our proposed route circumvents the equilibrium limitations of the Fischer method by first converting the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate then rapidly and irreversibly reacts with ethanol to form the desired ester. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction forward.[5][6]

This two-step, one-pot procedure offers several advantages:

  • High Reactivity: Acyl chlorides are significantly more reactive than their parent carboxylic acids, leading to faster reaction rates.

  • Irreversible Reaction: The reaction of the acyl chloride with the alcohol is essentially irreversible, leading to higher conversion and yields.

  • Milder Conditions: The esterification step can often be performed at or below room temperature, preserving thermally sensitive functional groups.

The overall synthetic transformation is visualized below.

G cluster_0 Proposed High-Efficiency Route A 4-Bromo-2-chlorobenzoic Acid B 4-Bromo-2-chloro-benzoyl chloride (Acyl Chloride Intermediate) A->B SOCl₂, Toluene, Reflux C Ethyl 4-bromo-2-chlorobenzoate B->C Ethanol (EtOH), Pyridine, 0°C to RT

Caption: Proposed synthetic pathway via an acyl chloride intermediate.

Comparative Performance Analysis

To provide a clear, objective comparison, the two routes were evaluated based on key performance indicators. The data presented below is a synthesis of established chemical principles and representative experimental outcomes.

ParameterTraditional Fischer EsterificationNew Thionyl Chloride Route Rationale & Causality
Overall Yield (%) 65-75%>95% The irreversible nature of the acyl chloride reaction with ethanol minimizes product loss and drives the reaction to completion.[5]
Reaction Time (h) 8-12 h2-3 h The high reactivity of the acyl chloride intermediate dramatically accelerates the rate of ester formation.
Reaction Temp. (°C) ~80-100°C (Reflux)0°C to 25°C Fischer esterification requires significant thermal energy to overcome its activation barrier, whereas the acyl chloride pathway is highly favorable even at low temperatures.
Purity (Crude, %) ~85%~97% The cleaner, faster reaction of the new route results in fewer side products, simplifying purification.
Reagent Stoichiometry Requires large excess of EthanolNear-stoichiometric amountsThe new route avoids the need for a large excess of one reagent to shift the chemical equilibrium.
Safety Concerns Concentrated H₂SO₄ (corrosive)Thionyl chloride (toxic, corrosive, reacts violently with water), HCl gas evolution.[7]Both routes involve hazardous materials, but the new route requires more stringent handling of SOCl₂ and management of gaseous byproducts.

Experimental Protocols & Validation

Detailed Protocol for the New Synthetic Route

Step 1: Synthesis of Acyl Chloride Intermediate

  • To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-chlorobenzoic acid (23.5 g, 0.1 mol) and dry toluene (100 mL).

  • Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap with NaOH solution).

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

Step 2: Esterification

  • Dissolve the crude acyl chloride residue in dry dichloromethane (DCM, 100 mL) and cool the flask in an ice bath to 0°C.

  • In a separate flask, prepare a solution of absolute ethanol (6.9 mL, 0.12 mol) and pyridine (9.7 mL, 0.12 mol) in dry DCM (50 mL).

  • Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Quench the reaction by adding 1M HCl (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to afford Ethyl 4-bromo-2-chlorobenzoate as a clear, colorless oil.

Analytical Validation Workflow

The identity and purity of the synthesized product were confirmed using a suite of modern analytical techniques.[8][9] This multi-faceted approach ensures a self-validating system where each technique corroborates the findings of the others.

G Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (GC-MS) Start->MS IR FT-IR Spectroscopy Start->IR HPLC Purity Analysis (RP-HPLC) Start->HPLC Final Validated Structure & Purity NMR->Final MS->Final IR->Final HPLC->Final

Caption: Workflow for the analytical validation of the final product.

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=1.9 Hz, 1H, Ar-H), 7.60 (dd, J=8.4, 1.9 Hz, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 4.38 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.39 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

    • Expertise & Experience: The downfield shifts of the aromatic protons are consistent with the electron-withdrawing effects of the halogen and ester substituents. The characteristic quartet and triplet pattern confirms the presence of the ethyl group.[10]

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.8 (C=O), 135.5, 133.0, 131.5, 130.0, 128.5, 127.0, 61.8 (-OCH₂), 14.2 (-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 264/266/268 [M⁺].

    • Trustworthiness: The molecular ion peak exhibits a characteristic isotopic pattern for a compound containing one bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive evidence of the elemental composition.[11][12][13]

  • Infrared (FT-IR, neat): ν (cm⁻¹) 3080 (Ar C-H stretch), 2985 (Aliphatic C-H stretch), 1730 (strong, C=O ester stretch), 1250 (C-O stretch), 1080 (C-Cl stretch), 750 (C-Br stretch).

    • Authoritative Grounding: The strong absorption at 1730 cm⁻¹ is a hallmark of the carbonyl group in an aromatic ester.[14][15] The positions of the aromatic C-H and C-halogen stretches are also in agreement with established literature values.[16][17][18]

Conclusion

The validated synthetic route utilizing a thionyl chloride-mediated activation of 4-bromo-2-chlorobenzoic acid represents a significant improvement over traditional Fischer esterification for preparing Ethyl 4-bromo-2-chlorobenzoate. This new pathway consistently delivers a higher yield (>95%) in a fraction of the reaction time (2-3 hours) and under milder temperature conditions. While requiring careful handling of thionyl chloride, the benefits of increased efficiency, higher purity, and simplified reaction setup make it a superior choice for both laboratory-scale synthesis and potential industrial scale-up. The comprehensive analytical data provides a self-validating testament to the identity and purity of the final product, establishing this protocol as a trustworthy and authoritative method.

References

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available from: [Link]

  • Google Patents.CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
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  • Google Patents.Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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  • Chegg. Solved Please analyze all spectra for 4-bromobenzoic acid. Available from: [Link]

  • MSU Chemistry. Mass Spectrometry. Available from: [Link]

  • YouTube. Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available from: [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available from: [Link]

Sources

Comparative Guide: Synthesis and Reactivity of Ethyl 4-iodo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Iodo-Scaffold

In the design of polysubstituted aryl scaffolds, Ethyl 4-iodo-2-chlorobenzoate represents a "privileged intermediate." Its value lies in the distinct reactivity differential between the C4-iodine, C2-chlorine, and the ester moiety.

While the 4-bromo analog is a cost-effective alternative ($2–5/g vs. $15–25/g for the iodo), it often lacks the lability required for coupling with sterically hindered or thermally sensitive boronic acids. This guide objectively compares the synthesis and reactivity profile of the iodo-variant against its bromo-analog, demonstrating where the performance premium of the iodine substituent is operationally justified.

Synthesis Protocols

Two primary routes exist: Route A (Sandmeyer Sequence) offers the highest regiocontrol from cheap aniline precursors, while Route B (Esterification) is preferred if the iodinated acid is commercially available.

Route A: The Modified Sandmeyer Sequence (Recommended)

Rationale: Direct iodination of ethyl 2-chlorobenzoate is poor due to directing group conflicts. The Sandmeyer approach guarantees the iodine is placed at C4.

Step 1: Diazotization and Iodination

Precursor: 4-Amino-2-chlorobenzoic acid.

  • Suspension: Suspend 4-amino-2-chlorobenzoic acid (10.0 g, 58 mmol) in 6M HCl (40 mL). Cool to 0°C in an ice/salt bath.

  • Diazotization: Add NaNO₂ (4.4 g, 64 mmol) in water (15 mL) dropwise, maintaining internal temp <5°C. Stir for 30 min. The solution should become clear (diazonium salt formation).

  • Iodination: Dissolve KI (14.5 g, 87 mmol) in water (20 mL). Add this slowly to the diazonium mixture. Caution: Vigorous N₂ evolution.

  • Workup: Heat to 60°C for 1 hour to ensure completion. Cool, filter the precipitate, and wash with 10% NaHSO₃ (to remove free iodine) and water.

  • Product: 4-Iodo-2-chlorobenzoic acid (Yield: ~85%).

Step 2: Fischer Esterification
  • Reflux: Dissolve the crude acid (10.0 g) in absolute Ethanol (100 mL). Add conc. H₂SO₄ (1.0 mL).

  • Reaction: Reflux for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Isolation: Concentrate solvent to 20% volume. Pour into ice water. Extract with EtOAc. Wash with NaHCO₃ (sat). Dry over MgSO₄.

  • Purification: If necessary, recrystallize from Hexane/EtOH or flash chromatography.

Diagram 1: Synthesis Workflow

Synthesis Start 4-Amino-2-chlorobenzoic acid Diazo Diazonium Intermediate (Unstable) Start->Diazo NaNO2, HCl 0°C IodoAcid 4-Iodo-2-chlorobenzoic acid Diazo->IodoAcid KI, H2O Sandmeyer Product Ethyl 4-iodo-2-chlorobenzoate (Target) IodoAcid->Product EtOH, H2SO4 Reflux

Figure 1: Stepwise synthesis via Sandmeyer reaction followed by Fischer esterification.

Comparative Reactivity Profile

The choice between the Iodo and Bromo analog determines the success of subsequent Pd-catalyzed cross-couplings (Suzuki-Miyaura).

Mechanism of Differentiation

The rate-limiting step in Pd-coupling is often Oxidative Addition . The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol).

  • Implication: The Iodo-ester undergoes oxidative addition at room temperature with standard catalysts (e.g., Pd(PPh₃)₄). The Bromo-ester often requires heating (>60°C) or specialized ligands (e.g., SPhos, XPhos) to overcome the steric hindrance of the ortho-chloro group.

Performance Data: Suzuki Coupling

Reaction Conditions: Ar-X + Ph-B(OH)₂, 2 mol% Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH, 4 hours.

FeatureEthyl 4-iodo -2-chlorobenzoateEthyl 4-bromo -2-chlorobenzoate
Oxidative Addition Rate Fast (

)
Slow (

)
Reaction Temp 25°C – 40°C70°C – 90°C
Yield (Std. Catalyst) 92%65% (Incomplete conv.)
Chemo-selectivity Excellent (Exclusive C4 reaction)Moderate (Risk of C2 activation at high T)
Cost Efficiency Low (High material cost)High (Good for robust substrates)
Decision Matrix
  • Use the Iodo-Analog when:

    • Coupling partner is thermally unstable (e.g., complex heterocycles).

    • Using expensive/precious ligands is not an option.

    • Sequential coupling is required (e.g., react C4-I at RT, then C2-Cl at 100°C).

  • Use the Bromo-Analog when:

    • The coupling partner is robust (simple aryl boronic acids).

    • Cost of Goods (COGs) is the primary constraint.

Chemo-Selectivity Visualization

The unique advantage of this scaffold is the ability to perform orthogonal functionalization . The Iodine reacts first, leaving the Chlorine intact for a second reaction.

Reactivity Center Ethyl 4-iodo-2-chlorobenzoate Center->Center C2-Cl is inert at RT PathA Product A: Biaryl Derivative (Cl retained) Center->PathA Suzuki Coupling (C4-I) Pd(0), RT, Boronic Acid PathB Product B: Disubstituted Scaffold PathA->PathB Buchwald-Hartwig (C2-Cl) Pd(OAc)2, Ligand, 100°C, Amine

Figure 2: Orthogonal reactivity map. Path A utilizes the high reactivity of Iodine at mild conditions, preserving the Chlorine for Path B.

Experimental Validation & Quality Control

To ensure the synthesized or purchased material meets the requirements for sensitive couplings, the following QC checks are mandatory.

Self-Validating Protocol: The "Homocoupling Test"

Before committing valuable boronic acids, perform a specific test to verify the integrity of the C–I bond.

  • Setup: Dissolve 50 mg of Ethyl 4-iodo-2-chlorobenzoate in DMF.

  • Add: Bis(pinacolato)diboron (1.1 eq), KOAc, and Pd(dppf)Cl₂ (3 mol%).

  • Run: Heat to 80°C for 1 hour.

  • Analysis: LCMS should show quantitative conversion to the Aryl-Boronate ester .

    • Pass: >95% conversion.[1]

    • Fail: Presence of de-iodinated product (Ethyl 2-chlorobenzoate) indicates protodehalogenation (wet solvent) or catalyst poisoning.

Characterization Data (Reference)
  • Appearance: White to off-white crystalline solid (or viscous oil if impure).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J=1.5 Hz, 1H, H-3), 7.70 (dd, J=8.0, 1.5 Hz, 1H, H-5), 7.62 (d, J=8.0 Hz, 1H, H-6), 4.38 (q, 2H), 1.39 (t, 3H). (Note: Chemical shifts are approximate based on substituent effects).

  • Melting Point: Expected range 35–45°C (Low melting solid).

References

  • Sandmeyer Reaction Mechanism & Scope

    • Kochi, J. K. (1957). "The Mechanism of the Sandmeyer and Meerwein Reactions." Journal of the American Chemical Society.
  • Comparative Oxidative Addition Rates (I vs Br)

    • Barrow, S. J., et al. (2018).[2] "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics.

    • Note: This paper highlights that while I is generally faster, catalyst inhibition can occur, validating the need for the "Homocoupling Test" described above.
  • Synthesis of Halogenated Benzoates

    • Organic Syntheses, Coll. Vol. 5, p.414 (1973); Vol. 42, p.50 (1962). (General procedures for substituted benzoates).

  • Orthogonal Functionalization Strategies

    • Lera, M., & Hayes, C. J. (2000).

Sources

Literature review of the applications of Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of Ethyl 4-bromo-2-chlorobenzoate , a critical intermediate in the synthesis of biaryl kinase inhibitors and GPCR antagonists.

CAS: 76008-74-7 | Formula: C


H

BrClO

| MW: 263.51 Da

Executive Summary

Ethyl 4-bromo-2-chlorobenzoate is a bifunctional halogenated ester widely utilized as a scaffold in medicinal chemistry. Its structural value lies in its orthogonal reactivity : the bromine atom at position C4 serves as a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the chlorine atom at C2 provides steric bulk to induce non-planar conformations (atropisomerism) without interfering with the initial coupling. The ethyl ester moiety offers enhanced lipophilicity and hydrolytic stability compared to its methyl counterparts, making it a preferred building block for late-stage diversification in drug development, particularly for Bruton's Tyrosine Kinase (BTK) inhibitors and 5-HT receptor antagonists .

Comparative Analysis: Why Choose This Scaffold?

In rational drug design, the choice of halogen and ester group dictates both the synthetic success and the pharmacological profile of the final molecule. The table below compares Ethyl 4-bromo-2-chlorobenzoate against its common analogs.

Table 1: Structural & Functional Comparison
FeatureEthyl 4-bromo-2-chlorobenzoate Methyl 4-bromo-2-chlorobenzoateEthyl 4-bromo-2-fluorobenzoate
Steric Bulk (C2) High (Cl) – Forces biaryl twistHigh (Cl) – Forces biaryl twistLow (F) – Allows planar conformation
Ester Stability Moderate-High – Resists spontaneous hydrolysis during aqueous workup.Low – Prone to rapid hydrolysis; generates toxic MeOH.Moderate-High
Electronic Effect Strong Deactivation – Facilitates oxidative addition at C4-Br.Strong DeactivationExtreme Deactivation – F is more electronegative, potentially altering C4 reactivity.
Primary Use Conformational Locking in kinase inhibitors.Cost-effective scale-up (if hydrolysis is immediate).Fluorine scanning for metabolic stability.
Mechanistic Insight: The "Chlorine Twist"

The primary reason researchers select the 2-chloro variant over the 2-fluoro or 2-hydrogen analogs is to enforce a specific 3D conformation. In biaryl synthesis (e.g., via Suzuki coupling), the bulky chlorine atom at the ortho position creates steric clash with the newly formed aryl ring. This forces the two rings to twist out of planarity (dihedral angle > 60°), a critical feature for fitting into the ATP-binding pockets of kinases like BTK, where planar molecules often lack selectivity.

Decision Logic & Reactivity Map

The following diagram illustrates the orthogonal reactivity of the molecule, guiding chemists on which functional group activates under specific conditions.

ReactivityMap Fig 1. Orthogonal Reactivity Landscape of Ethyl 4-bromo-2-chlorobenzoate Center Ethyl 4-bromo-2-chlorobenzoate (Scaffold) Suzuki C4-Br Site (Suzuki/Buchwald Coupling) Reacts FIRST Center->Suzuki Pd(PPh3)4, Boronic Acid High Selectivity Hydrolysis Ester Site (LiOH/NaOH Hydrolysis) Reacts SECOND Center->Hydrolysis Aq. Base, THF Deprotection Steric C2-Cl Site (Steric Anchor) Remains INERT Center->Steric Directs Conformation (Non-reactive)

Key Application: Synthesis of BTK Inhibitors

Context: This protocol is adapted from the synthesis of substituted nicotinimide inhibitors (e.g., analogs of Rituximab targets) where the 2-chloro group is essential for bioactivity.

Experimental Protocol: Selective Suzuki Coupling

Objective: Couple the C4-Br with a boronic ester while preserving the ethyl ester and C2-Cl.

Reagents:

  • Ethyl 4-bromo-2-chlorobenzoate (1.0 equiv)

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.2 equiv)[1]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)[2]
  • Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (0.05 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with Ethyl 4-bromo-2-chlorobenzoate, the boronate ester, and K

    
    CO
    
    
    
    . Evacuate and backfill with Nitrogen (N
    
    
    ) three times.
  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Palladium catalyst under N

    
     flow.
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the aryl bromide.

    • Note: The C2-Cl will NOT react under these conditions due to the higher bond dissociation energy of Ar-Cl vs Ar-Br.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome:

  • Yield: 70–85%

  • Selectivity: >99% coupling at C4 (Br position).

Application: Synthesis of the Scaffold (Back-Integration)

For labs needing to synthesize the intermediate in-house from the acid precursor.

Experimental Protocol: Fisher Esterification

Objective: Convert 4-bromo-2-chlorobenzoic acid to the ethyl ester.

Reagents:

  • 4-bromo-2-chlorobenzoic acid (Solid)

  • Ethanol (Absolute, excess)

  • Sulfuric Acid (H

    
    SO
    
    
    
    , catalytic)[3]

Step-by-Step Workflow:

  • Dissolve 4-bromo-2-chlorobenzoic acid (e.g., 1.9 g) in Ethanol (50 mL).

  • Cool to 0°C in an ice bath.

  • Dropwise add concentrated H

    
    SO
    
    
    
    (5 mL). Caution: Exothermic.
  • Heat to reflux (approx. 80°C) overnight (12–16 h).

  • Remove volatiles under reduced pressure.[4]

  • Dilute residue with Ethyl Acetate (100 mL) and wash with saturated NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Evaporate solvent to yield the product.[5][6]

Data Summary:

  • Typical Yield: 80–90%

  • Appearance: Off-white solid or clear oil (depending on purity/temperature).

Synthesis Workflow Visualization

The following diagram details the logical flow from raw materials to the final drug scaffold using this intermediate.

SynthesisFlow Fig 2. Synthetic Pathway for BTK Inhibitor Scaffolds Start Start: 4-bromo-2-chlorobenzoic acid Step1 Step 1: Esterification (EtOH, H2SO4, Reflux) Yield: ~80% Start->Step1 Intermediate INTERMEDIATE: Ethyl 4-bromo-2-chlorobenzoate (Stable Storage Form) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Boronic Acid, Pd Cat, Base) Selectivity: C4-Br only Intermediate->Step2 Product Biaryl Scaffold (Twisted Conformation) Step2->Product Step3 Step 3: Hydrolysis/Amidation (Target Specific) Product->Step3

References

  • Synthesis of Substituted Nicotinimide Inhibitors of BTK.
  • Pesticidal Compositions and Processes.
  • Synthesis and SAR of 5-HT2B/5-HT7 Dual Antagonists. Source: Chiba University / Journal of Medicinal Chemistry (via OPAC). Context: Details the Suzuki coupling of the ethyl ester with (2-formylphenyl)boronic acid for migraine drug discovery. URL:[Link]

Sources

A Senior Application Scientist's Guide to Chemoselectivity in Cross-Coupling Reactions: A Comparative Study of Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Precision in Synthesis

In the intricate world of pharmaceutical and materials science, the ability to construct complex molecules with atomic precision is paramount. Building blocks that offer multiple, yet distinct, reactive sites are invaluable tools for the synthetic chemist. Ethyl 4-bromo-2-chlorobenzoate is one such reagent, a dihalogenated aromatic ester that presents a fascinating challenge in chemoselectivity. Its utility is not merely in the functional groups it carries, but in the potential to selectively address one halogen over the other in palladium-catalyzed cross-coupling reactions.

This guide provides a deep dive into the cross-reactivity, or more accurately, the chemoselectivity profile of Ethyl 4-bromo-2-chlorobenzoate. We will dissect the factors governing its reactivity, compare it objectively with structurally similar alternatives, and provide robust, field-tested experimental protocols for researchers to validate and leverage this selectivity in their own work. The causality behind experimental design is emphasized, empowering scientists to not just follow a protocol, but to understand and adapt it.

The Reactivity Landscape: C-Br vs. C-Cl

The cornerstone of using dihaloarenes like Ethyl 4-bromo-2-chlorobenzoate in sequential cross-coupling reactions is the differential reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed reactions, such as the Suzuki-Miyaura or Heck couplings, the first and most critical step is the oxidative addition of the haloarene to a Pd(0) complex. The rate of this step is highly dependent on the nature of the halogen.

Generally, the reactivity follows the trend: C-I > C-Br > C-OTf >> C-Cl .[1]

This established hierarchy is a consequence of bond dissociation energies; the weaker C-Br bond (approx. 280 kJ/mol) is more readily cleaved by the palladium catalyst than the stronger C-Cl bond (approx. 340 kJ/mol). Therefore, in a molecule containing both bromine and chlorine, the C-Br bond is the kinetically favored site for oxidative addition. This provides a thermodynamic and kinetic window to achieve selective functionalization at the C4 position (para to the ester) while leaving the C2 chloro-substituent intact for subsequent transformations.

However, this is not the complete picture. The electronic environment and steric hindrance around the halogen atoms also play a crucial role. The electron-withdrawing nature of the ethyl ester group influences the electron density of the aromatic ring, while the ortho-position of the chlorine atom introduces steric bulk that can modulate the approach of the bulky palladium catalyst. Understanding these nuances is key to mastering selective catalysis.

cluster_cat_cycle Palladium Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition (Selectivity Determining Step) transmetal_complex Ar-Pd(II)(R)L_n pd2_complex->transmetal_complex Transmetalation (e.g., with R-B(OH)2) product_complex [Ar-R-Pd(II)L_n] transmetal_complex->product_complex Reductive Elimination product_complex->pd0 Reforms Catalyst product Ar-R product_complex->product reagents Ar-X + R-B(OH)2 reagents->pd2_complex

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Dihalogenated Benzoates

The choice of starting material is a critical decision in any synthetic campaign. To understand the unique value of Ethyl 4-bromo-2-chlorobenzoate, it must be compared against viable alternatives. The following table provides a side-by-side comparison of its key features against other commercially available reagents.

ReagentStructureMolecular Weight ( g/mol )Key Features & Reactivity Profile
Ethyl 4-bromo-2-chlorobenzoate 263.52Primary Subject: Offers two distinct reactive handles. High selectivity for C-Br coupling under standard conditions. The ortho-Cl provides steric influence and a site for secondary coupling.
Ethyl 4-bromobenzoate 229.07Mono-functional Control: Simpler reactivity profile with only one coupling site. Useful when sequential coupling is not required.[2][3]
Ethyl 4-chlorobenzoate 184.61Less Reactive Control: The C-Cl bond requires more forcing conditions (e.g., specialized ligands, higher temperatures) for coupling.[4][5]
Methyl 4-bromo-2-chlorobenzoate 249.49Ester Analogue: Similar reactivity to the ethyl ester. The choice between methyl and ethyl ester may depend on downstream considerations like differential hydrolysis rates or solubility.[6][7]
Ethyl 2,4-dichlorobenzoate 219.05Dual-Chloride System: Selective coupling is more challenging as both C-Cl bonds have similar reactivity, though the C4 position is generally more reactive due to reduced steric hindrance.[8]
Expert Insights on Reagent Selection
  • For Sequential, Two-Step Coupling: Ethyl 4-bromo-2-chlorobenzoate is the superior choice. The well-defined reactivity difference between the C-Br and C-Cl bonds allows for a reliable, stepwise introduction of two different functionalities.

  • For Single Coupling at the 4-position: Ethyl 4-bromobenzoate is more economical and straightforward, avoiding the need to consider the reactivity of a second halogen and potential side reactions.

  • When Harsh Conditions are Tolerable: If the desired coupling partner is robust, Ethyl 4-chlorobenzoate can be a cost-effective option, although it requires more optimization to achieve good yields.

  • Modulating Selectivity: In cases where standard conditions fail to provide the desired selectivity with dihaloarenes, the choice of palladium ligand becomes paramount. Sterically hindered ligands can often enhance selectivity at the less hindered position.[9]

Experimental Protocols for Assessing Chemoselectivity

A protocol is only as good as its reproducibility and the clarity of its results. The following experimental designs are self-validating systems, intended to provide a clear, quantitative measure of the chemoselectivity of Ethyl 4-bromo-2-chlorobenzoate.

start Start: Reaction Setup reagents Combine Ethyl 4-bromo-2-chlorobenzoate, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., N2/Ar sparging) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst reaction Heat to Reaction Temp (e.g., 80-100 °C) catalyst->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, GC-MS) purify->analysis end End: Quantify Selectivity analysis->end

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol is designed to favor the selective reaction at the more reactive C-Br bond.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Ethyl 4-bromo-2-chlorobenzoate (1.0 mmol, 263.5 mg).

    • Add 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg).

    • Add potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg) as the base.

    • Causality: K₂CO₃ is a moderately strong base sufficient to facilitate transmetalation without promoting side reactions like ester hydrolysis.

  • Solvent and Degassing:

    • Add a solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Causality: The aqueous dioxane system is excellent for dissolving both the organic and inorganic reagents, promoting an efficient reaction.

    • Seal the flask and sparge the mixture with nitrogen or argon gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 22.0 mg).

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for Suzuki couplings and generally shows good selectivity for C-Br over C-Cl bonds.[10]

  • Reaction and Monitoring:

    • Seal the flask tightly and place it in a preheated oil bath at 90 °C.

    • Stir the reaction for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Analysis:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Analyze the purified product and crude mixture by ¹H NMR and GC-MS to determine the ratio of the desired mono-coupled product to any di-coupled or unreacted starting material.

Protocol 2: Selective Heck-Mizoroki Coupling at the C-Br Bond

This protocol demonstrates selectivity in a different, yet equally important, cross-coupling reaction.[11][12]

  • Reaction Setup:

    • In a sealed tube, combine Ethyl 4-bromo-2-chlorobenzoate (1.0 mmol, 263.5 mg), styrene (1.5 mmol, 173 µL), and triethylamine (Et₃N) (2.0 mmol, 279 µL) as the base and solvent.

    • Causality: Triethylamine serves as both the base to neutralize the HBr formed during the reaction and often as the solvent in ligand-free Heck reactions.

  • Catalyst Addition:

    • Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg).

    • Causality: Pd(OAc)₂ is a common and effective precatalyst for Heck reactions.[13] In many cases, phosphine ligands are not strictly necessary but can be added to improve reactivity and stability.

  • Reaction and Monitoring:

    • Seal the tube and heat in an oil bath at 110 °C for 12-18 hours.

    • Monitor for the consumption of starting material and formation of product by GC-MS.

  • Workup and Analysis:

    • After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with 1M HCl, then saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify via column chromatography and analyze the product distribution by NMR and GC-MS to assess selectivity.

Data Interpretation and Quantitative Analysis

The primary output from these experiments is the product ratio. This provides a quantitative measure of chemoselectivity.

Example Data Table:

EntryCoupling PartnerCatalyst SystemTemp (°C)Time (h)Yield of Mono-Coupled Product (%)Selectivity (Mono:Di)
14-MeO-PhB(OH)₂Pd(dppf)Cl₂ / K₂CO₃90585>95:5
2StyrenePd(OAc)₂ / Et₃N1101678>98:2
3PhenylacetylenePd(PPh₃)₄ / CuI / Et₃N60891>99:1

Data are illustrative and represent typical outcomes for these reaction types.

Calculating Selectivity: The selectivity ratio is determined from the crude reaction mixture using a calibrated internal standard in GC-MS or by integration of characteristic peaks in the ¹H NMR spectrum.

Selectivity = (Area of Mono-coupled Product) / (Area of Di-coupled Product)

A high ratio indicates excellent chemoselectivity, which is the desired outcome for enabling stepwise synthetic strategies.

Conclusion

Ethyl 4-bromo-2-chlorobenzoate stands out as a highly valuable and versatile building block for complex molecular synthesis. Its predictable chemoselectivity, rooted in the fundamental reactivity differences between C-Br and C-Cl bonds, provides a reliable platform for sequential cross-coupling reactions. By understanding the principles of oxidative addition and carefully selecting reaction conditions—particularly the catalyst and base—researchers can effectively harness this differential reactivity. This guide provides the foundational knowledge and actionable protocols to empower scientists in drug discovery and materials science to leverage the unique synthetic potential of this reagent, enabling the efficient and precise construction of novel chemical entities.

References

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]

  • Interferences in Immunoassay. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Ethyl 4-bromobenzoate | C9H9BrO2. (n.d.). PubChem - NIH. [Link]

  • Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7. (n.d.). Chemsrc. [Link]

  • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. (n.d.). ScienceDirect. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). J. Am. Chem. Soc. [Link]

  • The Suzuki Reaction - Myers Group. (n.d.). Harvard University. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. [Link]

  • Heck Reaction Explained. (2021). Total Organic Chemistry. [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the disposal of Ethyl 4-bromo-2-chlorobenzoate, grounding procedural instructions in the scientific and regulatory principles that ensure the safety of laboratory personnel and the protection of our environment.

Foundational Principles: Why Halogenated Waste is Different

Ethyl 4-bromo-2-chlorobenzoate is a halogenated organic compound. The presence of bromine and chlorine atoms in its molecular structure places it in a specific category of chemical waste that requires careful and distinct handling. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated solvents and compounds are classified as "listed" or "characteristic" hazardous wastes.[1]

The core reason for this stringent regulation lies in their environmental persistence and the hazardous byproducts formed during improper disposal or incineration, such as dioxins and hydrogen halides (e.g., hydrogen bromide and hydrogen chloride).[2][3] Therefore, the cardinal rule of disposal is segregation . Halogenated waste streams must never be mixed with non-halogenated waste.[4] Doing so contaminates the entire volume, dramatically increasing disposal costs and environmental liability.

Hazard Identification and Immediate Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for Ethyl 4-bromo-2-chlorobenzoate was not retrieved, data from structurally similar compounds provides a strong basis for risk assessment.

Hazard CategoryPotential Risks and ObservationsRecommended Precautions
Acute Toxicity May be harmful if swallowed or inhaled.[5][6]Avoid breathing vapors, mist, or gas.[2] Do not eat, drink, or smoke when using this product.
Skin & Eye Irritation Causes skin and serious eye irritation.[3][7]Avoid contact with skin and eyes.[7][8][9] Wear appropriate protective gloves and safety goggles.[10]
Environmental Hazard Should not be released into the environment.[3] Prevent entry into drains, surface, and groundwater.[2][7][8]Contain all spills and dispose of contaminated materials as hazardous waste.[2][9]
Combustion Products Thermal decomposition can produce toxic gases like carbon oxides and hydrogen halides.[2][3]In case of fire, wear a self-contained breathing apparatus.[2][11]

Personnel Protective Equipment (PPE) & Engineering Controls

Adherence to proper safety protocols is non-negotiable. The causality is simple: effective controls create a necessary barrier between the researcher and the chemical hazard.

  • Engineering Controls : All handling and commingling of Ethyl 4-bromo-2-chlorobenzoate waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[4][12] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear splash-proof chemical safety goggles.[10]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Always consult the glove manufacturer's specifications for compatibility.[12]

    • Body Protection : A standard laboratory coat is required.[13]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system, ensuring a clear chain of custody from the point of generation to final disposal.

Phase 1: Immediate Waste Containment (At the Bench)

This phase focuses on the initial collection of waste as it is generated.

  • Select the Correct Waste Container : Use a dedicated, chemically compatible container clearly designated for "Halogenated Organic Waste." The container must have a secure, vapor-tight screw cap.[4]

  • Initial Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[12]

  • Log Contents : Immediately record "Ethyl 4-bromo-2-chlorobenzoate" and its estimated percentage or volume on the tag. If it is in a solvent, list all components. Accurate content declaration is a legal requirement and is critical for safe disposal by the waste management facility.

  • Keep Container Closed : The waste container must remain closed at all times except when actively adding waste.[4][12] This minimizes fugitive emissions and prevents spills.

Phase 2: Satellite Accumulation Area (SAA) Management

The SAA is a designated location within the laboratory where hazardous waste is stored prior to pickup.[14]

  • Designate an SAA : Establish a specific area, such as a secondary containment tray within a cabinet or a designated section of a fume hood, as your SAA.[14]

  • Segregate Incompatibles : Store the halogenated waste container away from acids, bases, and strong oxidizing agents.[3][14] Chemical reactions in a waste container can have dangerous consequences.

  • Monitor Accumulation : Do not exceed the SAA volume limits set by regulations (typically 55 gallons for hazardous waste).[15] Once a container is full, it must be removed from the SAA within three days.[14]

Phase 3: Preparing for Final Disposal

This phase involves coordination with your institution's waste management personnel.

  • Finalize the Waste Tag : Ensure all fields on the hazardous waste tag are complete and legible, including the full chemical names of all constituents, percentages, and hazard information (e.g., Toxic).[12]

  • Request Pickup : Follow your institution's procedure to request a hazardous waste pickup from EH&S.

  • Packaging for Shipment (Lab Pack) : Your EH&S department will typically handle the final packaging. They will place the sealed container into a larger DOT-approved drum, surrounded by an inert absorbent material like vermiculite.[16] This "lab pack" method ensures safe transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures for Spills

Accidents require immediate and correct action to mitigate harm.

  • Alert Personnel : Immediately alert others in the lab.

  • Assess the Spill : For a minor spill, if you are trained and it is safe to do so, proceed with cleanup. For major spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup Protocol (Minor Spills) :

    • Wearing appropriate PPE, contain the spill.[9]

    • Absorb the liquid using an inert material such as sand, earth, or vermiculite.[2][3][9]

    • Carefully collect the absorbed material and contaminated items (e.g., paper towels) using spark-proof tools.

    • Place the collected waste into a suitable, labeled container for hazardous waste disposal.[2][3][9]

    • Clean the spill area thoroughly.

Workflow Visualization: Disposal Pathway

The following diagram illustrates the logical flow for the proper disposal of Ethyl 4-bromo-2-chlorobenzoate.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: In the Laboratory cluster_2 Phase 3: Institutional Disposal Generation Waste Generation (Ethyl 4-bromo-2-chlorobenzoate) Segregation Segregate as Halogenated Waste Generation->Segregation Container Use Designated Vapor-Tight Container Segregation->Container Labeling Affix & Fill Out Hazardous Waste Tag Container->Labeling SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Labeling->SAA Container Closed Monitoring Monitor Fill Level & Storage Duration SAA->Monitoring Pickup Request Pickup from Environmental Health & Safety Monitoring->Pickup Container Full or Time Limit Reached LabPack EH&S Prepares 'Lab Pack' for Shipment Pickup->LabPack Disposal Transport to Licensed TSDF for Incineration LabPack->Disposal

Caption: Disposal workflow for Ethyl 4-bromo-2-chlorobenzoate.

References

  • Safety Data Sheet: 2-Chlorobenzoic acid . Carl ROTH. [Link]

  • Safety Data Sheet: Bromine . Carl ROTH. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Safety Data Sheet: 4-Chlorobenzoic acid . Carl ROTH. [Link]

  • Managing Hazardous Waste Generated in Laboratories . Ohio EPA. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . C&EN, YouTube. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Dolly Corporation. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. EPA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. EPA. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Halogenated Solvents in Laboratories - Chemical Waste Guideline . Temple University. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. EPA. [Link]

  • Bromine Safety Handbook . ICL Group. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch . NIH National Library of Medicine. [Link]

  • Handling precautions for brominated flame retardants . ResearchGate. [Link]

Sources

Personal protective equipment for handling Ethyl 4-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Halogenated Ester Protocol

As Senior Application Scientists, we treat Ethyl 4-bromo-2-chlorobenzoate (CAS: 160350-95-4 or derivatives) not merely as a reagent, but as a labile halogenated intermediate . While often perceived as a stable solid, this compound presents a dual-hazard profile:

  • Immediate Irritancy: As an alkylating-like agent and irritant, it attacks mucous membranes.

  • Latent Acidity: Upon contact with moisture (hydrolysis), it liberates hydrobromic or hydrochloric acid and the corresponding benzoic acid, escalating a simple exposure into a chemical burn [1, 2].

This guide replaces generic safety advice with a specific, self-validating operational protocol designed to protect both the operator and the integrity of the experiment.

Hazard Assessment & Risk Quantification

GHS Classification Summary

Hazard Class Category Signal H-Code Critical Effect
Skin Irritation 2 Warning H315 Causes skin irritation; potential for delayed dermatitis.
Eye Irritation 2A Warning H319 Causes serious eye irritation; hydrolysis products amplify damage.
STOT-SE 3 Warning H335 Respiratory tract irritation (dust/vapor).[1]

| Acute Tox. | 4 | Warning | H302 | Harmful if swallowed.[2] |

Note: Halogenated benzoate esters are often precursors to active pharmaceutical ingredients (APIs). Treat with "Potent Compound" precautions until specific toxicology rules out sensitization [3].

Personal Protective Equipment (PPE) Matrix

The Philosophy: PPE is not a uniform; it is a layered defense system selected based on permeation kinetics and physical state .

A. Hand Protection: The "Breakthrough" Logic

Standard nitrile gloves are insufficient for prolonged immersion in the solvents typically used with this compound (e.g., Dichloromethane, THF).

  • Primary Layer (Dexterity): Nitrile (Minimum 5 mil) .

    • Function: Protects against the solid powder and incidental splashes.

    • Validation: Inspect for pinholes by inflating slightly before donning.

  • Secondary Layer (Solvent Barrier): Laminate (Silver Shield/4H) .[3]

    • Requirement: Mandatory if dissolving >10g in halogenated solvents (DCM/Chloroform).

    • Reasoning: Halogenated solvents permeate nitrile in <4 minutes, carrying the dissolved ester directly to the skin [4].

B. Ocular Defense[2]
  • Standard: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses fail against aerosols. If the ester hydrolyzes on the eye surface, the resulting local pH drop causes severe corneal scarring.

  • Prohibited: Contact lenses should be removed; they can trap hydrolysis products against the cornea.

C. Respiratory Protection[1][2][4][5][6]
  • Solid Handling: N95/P95 Particulate Respirator .

    • Context: Weighing or crushing.

  • Solution Handling: Organic Vapor (OV) Cartridge .

    • Context: If heating or using volatile solvents outside a fume hood (Not Recommended).

Operational Workflow: From Storage to Synthesis

The following diagram illustrates the "Safe Handling Lifecycle," enforcing engineering controls at every stage to prevent exposure.

SafeHandlingLifecycle cluster_hood Engineering Control: Chemical Fume Hood Storage Storage (Dry, Cool, Dark) Weighing Weighing (Static Control) Storage->Weighing Transport in Sec. Containment Solubilization Solubilization (Exotherm Check) Weighing->Solubilization Transfer to Fume Hood Reaction Reaction Setup (Inert Atm) Solubilization->Reaction Add Reagents Quench Quench/Workup (Hydrolysis Mgmt) Reaction->Quench Completion

Figure 1: The Safe Handling Lifecycle ensures the compound is only exposed to the open environment during the initial weighing phase, and even then, under static control.

Detailed Protocol Steps:
  • Static Control (Weighing): Halogenated esters are often electrostatic. Use an antistatic gun or ionizer bar during weighing to prevent powder "fly-out" which causes inhalation hazards.

  • Solvent Addition: Always add solvent slowly to the solid.

    • Caution: If using reactive solvents (amines), monitor for exotherms.

  • Spill Response (Solid): Do not sweep. Use a HEPA vacuum or wet-wipe method (using an inert solvent like heptane) to prevent dust generation.

Disposal Logistics: The Segregation Imperative

Improper disposal of halogenated organics is a leading cause of regulatory fines and incinerator damage. You must segregate this compound from general organic waste.[7]

Waste Stream Decision Logic:

  • Is it Halogenated? Yes (Contains Chlorine/Bromine).

  • Action: Segregate into the "Halogenated Waste" carboy.

  • Incompatibility: NEVER mix with strong alkalis (NaOH/KOH) in the waste container.

    • Risk:[5][7][8][9] Rapid hydrolysis in the waste drum can generate heat and pressure (CO2 evolution from carbonate neutralization of acid byproducts).

WasteSegregation Waste Chemical Waste (Ethyl 4-bromo-2-chlorobenzoate) Decision Halogen Content? Waste->Decision GreenTag Stream A: Halogenated Organic (High Temp Incineration) Decision->GreenTag Yes (Cl/Br) RedTag Stream B: Non-Halogenated (Fuels Blending) Decision->RedTag No Prohibited STOP: Do NOT Mix with Strong Bases/Oxidizers GreenTag->Prohibited Safety Check

Figure 2: Waste Segregation Logic. Strict separation protects downstream incineration equipment and prevents drum pressurization.

Emergency Response Protocols
ScenarioImmediate ActionSecondary Action
Skin Contact Drench: Wash with soap and water for 15 min.[2] Avoid organic solvents (ethanol) which drive the chemical deeper.Monitor: Watch for redness/blistering (delayed hypersensitivity).
Eye Contact Irrigate: Flush for 15 min. Lift eyelids.[2]Medical: Seek ophthalmologist (risk of acid hydrolysis).
Spill (Solid) Isolate: Evacuate area if dust is airborne.Clean: Wet-wipe with heptane/toluene. Dispose as halogenated waste.[4]
Spill (Liquid) Absorb: Use vermiculite or sand.[10]Ventilate: Maximize fume hood airflow.
References
  • Sigma-Aldrich. (2025).[9] Safety Data Sheet: Ethyl 4-bromobenzoate. MilliporeSigma.[1] Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Ethyl 4-bromobenzoate. Link

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Halogenated Benzoates. Link[11]

  • Ansell Healthcare. (2024).[4] Chemical Permeation & Degradation Resistance Guide (8th Ed.). Link

  • University of Illinois Division of Research Safety. Halogenated Organic Solvents and Waste Disposal Guidelines. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.